N-(4-methoxyphenyl)-3-methylbenzamide
Description
Properties
Molecular Formula |
C15H15NO2 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-3-methylbenzamide |
InChI |
InChI=1S/C15H15NO2/c1-11-4-3-5-12(10-11)15(17)16-13-6-8-14(18-2)9-7-13/h3-10H,1-2H3,(H,16,17) |
InChI Key |
PFLGYHSIMYVEQR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)OC |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Foundational & Exploratory
N-(4-methoxyphenyl)-3-methylbenzamide chemical structure properties
Executive Summary & Structural Architecture
N-(4-Methoxyphenyl)-3-methylbenzamide (C₁₅H₁₅NO₂) represents a classic diaryl amide scaffold , widely utilized in medicinal chemistry as a privileged structure for kinase inhibition, Transient Receptor Potential (TRP) channel modulation, and antiviral research.
This guide provides a rigorous technical breakdown of its physicochemical properties, an optimized synthetic protocol for high-purity isolation, and a structural activity relationship (SAR) analysis relevant to drug discovery.
Physicochemical Profile
The molecule consists of a 3-methylphenyl (m-tolyl) lipophilic tail and a 4-methoxyphenyl (p-anisyl) electron-rich head, linked by a polar amide bridge. This "dumbbell" configuration allows for dual hydrophobic/hydrophilic interactions within protein binding pockets.[1]
| Property | Value | Technical Note |
| Molecular Formula | C₁₅H₁₅NO₂ | - |
| Molecular Weight | 241.29 g/mol | Fragment-based drug discovery (FBDD) compliant (<300 Da).[1] |
| LogP (Calc) | 3.4 ± 0.2 | Indicates high membrane permeability; suitable for CNS targets.[1] |
| Topological Polar Surface Area (TPSA) | ~38 Ų | <60 Ų suggests excellent blood-brain barrier (BBB) penetration.[1] |
| H-Bond Donors / Acceptors | 1 / 2 | Amide NH (Donor); Amide Carbonyl & Methoxy (Acceptors).[1] |
| Rotatable Bonds | 3 | Amide linker rigidity restricts conformational entropy, aiding binding affinity.[1] |
Synthetic Methodology: Optimized Schotten-Baumann Protocol
While various coupling reagents (EDC/HOBt, HATU) exist, the Schotten-Baumann reaction remains the most atom-economical method for this specific lipophilic amide. The following protocol is optimized for yield (>85%) and purity, minimizing the formation of symmetrical anhydride byproducts.
Reaction Mechanism & Workflow
The synthesis involves the nucleophilic acyl substitution of 3-methylbenzoyl chloride by p-anisidine (4-methoxyaniline) in the presence of a non-nucleophilic base.
Figure 1: Optimized synthetic workflow for benzamide formation.
Step-by-Step Protocol
-
Preparation: Charge a flame-dried round-bottom flask with 4-methoxyaniline (1.0 equiv) and anhydrous Dichloromethane (DCM) (0.2 M concentration). Add Triethylamine (Et₃N) (1.5 equiv) and cool to 0°C under N₂ atmosphere.
-
Why DCM? DCM solubilizes both the lipophilic amine and the product, preventing premature precipitation.
-
Why 0°C? Controls the exothermicity of the acid chloride addition, preventing di-acylation.
-
-
Addition: Add 3-methylbenzoyl chloride (1.1 equiv) dropwise over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]
-
Work-up:
-
Purification: Recrystallize from hot Ethanol/Water (9:1) to yield white crystalline needles.[1]
Spectroscopic Characterization
Validation of the structure requires distinguishing the specific regiochemistry of the methyl and methoxy substituents.[1]
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.8 - 7.9 ppm (Broad s, 1H): Amide N-H .[1] The chemical shift varies with concentration (H-bonding).[1]
-
δ 7.6 - 7.7 ppm (m, 2H): Ortho-protons of the benzoyl ring (H2, H6).
-
δ 7.45 ppm (d, J = 8.8 Hz, 2H): Ortho-protons of the anisyl ring (adjacent to Nitrogen).
-
δ 6.90 ppm (d, J = 8.8 Hz, 2H): Meta-protons of the anisyl ring (adjacent to Methoxy).
-
δ 3.81 ppm (s, 3H): -OCH₃ (Methoxy group).[1] Distinct singlet.
-
δ 2.42 ppm (s, 3H): -CH₃ (Aryl methyl).[1]
-
-
Interpretation: The "Roofing effect" or clear AA'BB' system in the 6.90–7.45 ppm region confirms the para-substitution of the aniline ring.
Infrared Spectroscopy (FT-IR)
-
3300 cm⁻¹: N-H stretch (Sharp, medium intensity).
-
1645 cm⁻¹: C=O Amide I band (Strong).[1] Lower frequency than esters due to resonance donation from Nitrogen.[1]
-
1240 cm⁻¹: C-O-C asymmetric stretch (Aryl alkyl ether).[1]
Biological Context & Pharmacophore Mapping
This molecule serves as a functional probe in two primary therapeutic areas: Antiviral Therapeutics and Ion Channel Modulation .[1]
Pharmacophore Features
The molecule acts as a "linker-based" inhibitor.[1] The amide bond mimics the peptide backbone, while the flanking aromatic rings engage in
Figure 2: Pharmacophore map highlighting interaction points with biological targets.
Therapeutic Relevance[1][3]
-
HBV Inhibition: Structurally analogous benzamides (e.g., IMB-0523) have been identified as inhibitors of Hepatitis B Virus (HBV) replication.[1][2] They function by upregulating intracellular APOBEC3G (A3G), a cytidine deaminase that hypermutates viral DNA [1].[1]
-
TRP Channel Modulation: The 4-methoxy and 3-methyl substitution pattern is critical for selectivity in Transient Receptor Potential (TRP) channels.[1] Specifically, this scaffold acts as an antagonist for TRPM8 (cold receptor) and TRPV1 , useful in neuropathic pain research. The 3-methyl group provides steric bulk that improves selectivity over unsubstituted benzamides [2].[1]
References
-
Li, Y., et al. (2020). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent.[2][3] Drug Design, Development and Therapy.[3]
-
BenchChem. N-(4-Methoxyphenyl)benzamide Structure and Crystallographic Data. BenchChem Technical Repository.
-
PubChem. 4-[(3-methoxyphenyl)methylamino]-N-methylbenzamide Compound Summary. National Library of Medicine.[1]
-
Mokhtari, J., et al. (2021). Supporting Information: NMR Spectra of Benzamide Derivatives.[1][4] Royal Society of Chemistry.[1]
Sources
- 1. 3-methoxy-N-(3-methyl-4-nitrophenyl)benzamide | C15H14N2O4 | CID 84375750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
biological activity of N-(4-methoxyphenyl)benzamide derivatives
An in-depth technical analysis of the requires moving beyond basic structural descriptions to understand the precise molecular interactions that drive cellular phenotypes. As a Senior Application Scientist, I approach scaffold optimization as a multidimensional challenge: we must balance target engagement, physicochemical tuning, and the mitigation of off-target cytotoxicity.
The N-(4-methoxyphenyl)benzamide core is a highly privileged pharmacophore. By systematically modifying the steric and electronic landscape of the benzoyl and aniline rings, researchers have unlocked potent antiallergic, antimicrobial, and antimelanogenic activities. This guide deconstructs the structural determinants of these activities, details the signaling pathways they modulate, and provides field-proven, self-validating protocols for their evaluation.
Structural Determinants & QSAR Profiling
The biological efficacy of N-(4-methoxyphenyl)benzamide derivatives is heavily dictated by their 3D conformation. The amide linker provides a degree of rotational freedom, but introducing substituents—particularly at the ortho positions of the benzoyl ring—forces the molecule out of coplanarity. This steric hindrance is a critical driver for target receptor fit.
Quantitative Structure-Activity Relationship (QSAR) models have been instrumental in mapping these dependencies, particularly for the scaffold's antiallergic and immunomodulatory properties. Comparative Molecular Field Analysis (CoMFA) and Molecular Descriptors Family on Structure-Activity Relationships (MDF-SAR) have demonstrated that steric fields overwhelmingly dominate the structure-activity landscape compared to electrostatic fields[1].
Table 1: Comparative QSAR Modeling of Antiallergic Activity in Substituted Benzamides
| Model Type | Descriptors Used | Estimation ( | Prediction ( | Primary Structural Drivers Identified |
| CoMFA (3D-QSAR) | Multiple (Steric/Electrostatic) | 0.9952 | N/A | Steric fields are significantly more critical than electrostatic fields for receptor binding[1]. |
| MDF-SAR (2D/3D) | 4 | 0.9986 | 0.9956 | Molecular geometry, number of directly bonded hydrogens, and partial charge[2]. |
Causality Insight: The dependence on "directly bonded hydrogens" identified by the MDF-SAR model[2] highlights the critical role of the amide N-H as a hydrogen bond donor. When designing new derivatives, protecting or methylating this nitrogen often results in a complete loss of antiallergic activity, confirming its role as a primary pharmacophoric anchor.
Mechanistic Pathway: Antimelanogenesis and Depigmentation
One of the most therapeutically significant applications of this scaffold is in dermatology, specifically as a skin-depigmenting agent. The derivative 2,6-dimethoxy-N-(4-methoxyphenyl)benzamide has been identified as a potent inhibitor of melanogenesis[3].
Unlike traditional skin lighteners (e.g., hydroquinone or kojic acid) that act as direct competitive inhibitors in the catalytic pocket of the Tyrosinase (TYR) enzyme, this specific benzamide derivative acts upstream via intracellular signal transduction.
The ERK1/2 Signaling Cascade
The compound induces the rapid phosphorylation of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2). In melanocytes, sustained ERK1/2 activation triggers the proteasomal degradation of Microphthalmia-associated Transcription Factor (MITF). Because MITF is the master transcriptional regulator of melanogenic enzymes, its degradation leads to a profound downregulation of Tyrosinase expression, ultimately halting melanin synthesis[3].
Fig 1: ERK1/2-mediated antimelanogenesis pathway induced by benzamide derivatives.
Experimental Protocol: High-Throughput Screening for Tyrosinase Inhibition
When evaluating the biological activity of novel benzamide derivatives, the greatest risk is conflating true pharmacological downregulation with non-specific cellular toxicity. As a standard practice, I mandate the use of a dual-readout self-validating system . The following protocol details how to isolate true antimelanogenic activity from cytotoxicity in B16 murine melanoma cells.
Materials Required:
-
B16 murine melanoma cell line
-
Dulbecco’s Modified Eagle Medium (DMEM) + 10% FBS
- -MSH (Melanocyte-Stimulating Hormone)
-
WST-8 Cell Viability Reagent
-
Synthetic N-(4-methoxyphenyl)benzamide derivatives (dissolved in DMSO)
Step-by-Step Methodology:
-
Cell Seeding and Synchronization: Seed B16 cells at
cells/well in a 24-well plate. Incubate for 24 hours at 37°C in a 5% CO atmosphere.-
Causality: Allowing 24 hours for adhesion ensures the cells enter the logarithmic growth phase, providing a uniform metabolic baseline across all wells before the introduction of xenobiotics.
-
-
Pathway Induction and Treatment: Aspirate the media and replace it with fresh DMEM containing 100 nM
-MSH and varying concentrations of the benzamide derivative (e.g., 1, 10, 25, 50 M). Ensure the final DMSO concentration does not exceed 0.1%.-
Causality:
-MSH synchronizes and artificially upregulates the cAMP/MITF pathway. This amplifies the assay's dynamic range, making the inhibitory effects of the benzamide derivative statistically robust.
-
-
Viability Readout (The Control Node): After 48 hours of incubation, add WST-8 reagent to each well and incubate for 2 hours. Measure absorbance at 450 nm (
). -
Melanin Extraction and Quantification: Immediately following the viability read, wash the cells twice with ice-cold PBS. Add 200
L of 1N NaOH containing 10% DMSO to each well. Heat the plate at 80°C for 1 hour to lyse the cells and dissolve the intracellular melanin. Measure the absorbance of the lysate at 405 nm ( ). -
Data Normalization (Self-Validation): Calculate the normalized Melanin Index by dividing the melanin absorbance by the viability absorbance (
).-
Causality: This normalization is the core of the self-validating system. A highly toxic compound that kills 50% of the cells will naturally show a 50% drop in total melanin. By normalizing against the WST-8 viability readout, we isolate true pharmacological downregulation of melanogenesis from artifactual drops caused by cell death[3].
-
Antimicrobial and Antifungal Applications
Beyond mammalian cell modulation, specific ester and nitro-substituted derivatives of the benzamide scaffold exhibit potent antifungal properties. Research indicates that derivatives containing aromatic nitro groups (e.g., propyl 3,5-dinitrobenzoate analogues) shift the mechanism of action toward the disruption of fungal cell membranes[4].
These compounds act as multitarget agents against Candida albicans, primarily by interfering with the biosynthesis of ergosterol —the fungal equivalent of cholesterol[4]. The structural rigidity provided by the benzamide core, combined with the lipophilicity of the methoxy and nitro groups, allows these molecules to effectively penetrate the fungal cell wall and disrupt the lipid bilayer's integrity.
Conclusion
The N-(4-methoxyphenyl)benzamide scaffold is a masterclass in rational drug design. By understanding the 3D steric requirements dictated by QSAR models, researchers can tune this core to target specific intracellular kinases (like ERK1/2) for dermatological applications, or optimize its lipophilicity to disrupt fungal ergosterol synthesis. Rigorous, self-validating assays remain the cornerstone of advancing these derivatives from in vitro hits to viable therapeutic leads.
References
1.2. Clujul Medical, 2007, vol. LXXX - nr. 1. 2.1. Chemometrics and Intelligent Laboratory Systems, 1999, 45: 95–100. 3.3. Biochemical and Biophysical Research Communications, 2006, 349: 39-49. 4.4. ResearchGate, 2018.
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The 3-Methylbenzamide Scaffold in Medicinal Chemistry: Target Landscapes, Synthetic Methodologies, and Assay Validation
Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide
Executive Summary
The 3-methylbenzamide (3-MBA) motif is a highly privileged pharmacophore in modern medicinal chemistry. Originally identified as a classical competitive inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, the structural versatility of the benzamide core—coupled with the steric and electronic influence of the 3-methyl substitution—has enabled its expansion into diverse therapeutic arenas. Today, 3-MBA derivatives are critical components in the development of targeted oncology therapeutics[1], neuroimaging radiotracers for Multiple Sclerosis (MS)[2], and potent agrochemical fungicides targeting succinate dehydrogenase (SDH)[3].
This technical guide synthesizes the mechanistic paradigms of 3-MBA derivatives, provides field-proven synthetic methodologies for library generation, and outlines self-validating experimental protocols for target engagement.
Mechanistic Paradigms & Target Landscapes
PARP1 Inhibition and Synthetic Lethality
The most established application of the 3-MBA scaffold is in the inhibition of PARP enzymes, primarily PARP1 and PARP2. The benzamide moiety acts as a bioisostere for the nicotinamide ring of NAD+, binding directly to the catalytic domain of the enzyme.
Derivatives such as 4-amino-3-methylbenzamide competitively inhibit PARP by disrupting the transfer of ADP-ribose units to target proteins, a critical step in single-strand break (SSB) DNA repair[4]. Beyond simple catalytic inhibition, advanced 3-MBA derivatives induce "PARP trapping," where the PARP1 protein is locked onto the DNA damage site. During the S-phase of the cell cycle, these trapped complexes cause replication fork collapse, generating lethal double-strand breaks (DSBs). In cells with homologous recombination deficiency (HRD)—such as those with BRCA1/2 mutations—this mechanism triggers apoptosis via synthetic lethality[1].
Mechanism of PARP trapping and synthetic lethality by 3-MBA derivatives.
Sphingosine-1-Phosphate-5 (S1P5) Receptor Modulators
Emerging research has repurposed the benzamide core for neuroimaging. The S1P5 receptor is predominantly expressed in oligodendrocytes, making it a prime target for tracking myelination dynamics in Multiple Sclerosis. A lead 6-arylaminobenzamide derivative, 6-(mesitylamino)-2-methoxy-3-methylbenzamide (TEFM180), has been developed as a core scaffold for Positron Emission Tomography (PET) radiotracers. This compound demonstrates rapid brain penetration and high target affinity (
Succinate Dehydrogenase (SDH) Inhibition
In the realm of antifungal agents, N-benzyl-2-bromo-3-methylbenzamide derivatives have shown significant efficacy as SDH inhibitors. The 3-methyl substitution enhances binding affinity through hydrophobic interactions within the enzyme's active site, disrupting mitochondrial respiration in fungal pathogens[3].
Quantitative Data: Structure-Activity Relationships (SAR)
The structural modularity of 3-MBA allows for precise tuning of its pharmacological profile. Table 1 summarizes the quantitative SAR data across various therapeutic targets based on recent library screening.
Table 1: SAR of 3-Methylbenzamide Derivatives Across Therapeutic Targets
| Target Class | Representative Derivative | Key Substitutions | Pharmacological Effect / Affinity | Ref |
| PARP1 (Oncology) | 4-amino-3-methylbenzamide | 4-NH | Competitive NAD+ inhibition; disrupts DNA repair. | [4] |
| S1P5 Receptor (PET) | TEFM180 | 6-mesitylamino, 2-methoxy | High target affinity ( | [2] |
| S1P5 Receptor (Agonist) | Compound 7f | 2-allyloxy | Highest S1P5 agonist activity in its library class. | [5] |
| SDH (Antifungal) | N-benzyl-2-bromo-3-MBA | 2-Br, N-benzyl | Potent SDH inhibition; 2-Br is highly favorable for activity. | [3] |
| Quorum Sensing | N-(3-methyl-4-pyridyl)-p-nitrobenzamide | p-NO | Binds ligand domains in Gram-negative bacteria. | [6] |
Synthetic Methodologies: Regioselective Library Generation
A major challenge in synthesizing 3-MBA derivatives is achieving regioselectivity, particularly when functionalizing the aromatic ring. Electrophilic aromatic substitution often yields complex meta/para isomer mixtures[6]. To overcome this, Directed ortho-Metalation (DoM) is the gold-standard methodology.
The Causality of DoM Design
DoM utilizes a strong, non-nucleophilic base—typically Lithium tetramethylpiperidide (LiTMP)—to deprotonate the aromatic ring.
-
Why LiTMP over n-Butyllithium? Standard alkyllithiums (like n-BuLi) are highly nucleophilic and will attack the electrophilic carbonyl carbon of the benzamide, destroying the starting material. LiTMP is sterically hindered, acting exclusively as a base.
-
Why does it target the ortho position? The oxygen atom of the benzamide carbonyl acts as a Directed Metalation Group (DMG). It coordinates the lithium ion, bringing the bulky basic center into tight proximity with the ortho-proton, drastically lowering the activation energy for deprotonation at that specific site[6][7].
Directed ortho-Metalation (DoM) workflow for regioselective functionalization.
Protocol 1: Regioselective Fluorination via DoM
Objective: Synthesize 2-fluoro-3-methylbenzamide derivatives.
-
Base Preparation: In a flame-dried Schlenk flask under inert argon, dissolve 2,2,6,6-tetramethylpiperidine (1.1 eq) in anhydrous THF. Cool to 0°C. Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes to generate LiTMP.
-
Metalation: Cool the LiTMP solution to -78°C using a dry ice/acetone bath. Add the 3-methylbenzamide substrate (1.0 eq) dissolved in minimal anhydrous THF dropwise over 15 minutes. Causality: Strict temperature control at -78°C is required to prevent the lithiated intermediate from undergoing self-condensation or unwanted rearrangements.
-
Electrophilic Quench: After 1 hour of stirring at -78°C, add N-fluorobenzenesulfonimide (NFSi) (1.2 eq) in THF. Allow the reaction to slowly warm to room temperature over 4 hours.
-
System Validation & Workup: Quench the reaction with saturated aqueous NH
Cl. Validation step: The immediate cessation of color change upon NH Cl addition confirms the successful quenching of unreacted organolithium species. Extract with ethyl acetate, dry over Na SO , and purify via flash chromatography.
Biological Evaluation: Self-Validating Assay Systems
To ensure the synthesized 3-MBA derivatives possess the intended biological activity, robust in vitro assays must be employed. The following protocol outlines the evaluation of SDH inhibition, a critical assay for antifungal 3-MBA derivatives[3].
Workflow for the in-vitro Succinate Dehydrogenase (SDH) inhibition assay.
Protocol 2: In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay
Objective: Determine the IC
-
Mitochondrial Isolation: Isolate mitochondria from fungal cultures via differential centrifugation. Resuspend in assay buffer (0.1 M phosphate buffer, pH 7.4).
-
Assay Setup: In a 96-well plate, combine the mitochondrial suspension, sodium succinate (substrate), and a tetrazolium dye (e.g., MTT or INT) as the electron acceptor. Add the 3-MBA test compounds at varying logarithmic concentrations.
-
System Validation: Include a vehicle control (DMSO only) to establish baseline 100% enzyme activity, and a positive control (e.g., Boscalid) to validate assay sensitivity.
-
-
Incubation: Incubate the microplate at 37°C for exactly 1 hour. Causality: SDH oxidizes succinate to fumarate, transferring electrons to the tetrazolium dye, reducing it to a colored formazan product. The intensity of the color is directly proportional to enzyme activity.
-
Reaction Termination & Extraction: Terminate the reaction by adding glacial acetic acid. Extract the insoluble formazan product using toluene[3].
-
Quantification: Measure the absorbance of the toluene phase at 495 nm using a microplate reader. Calculate the percentage of inhibition relative to the vehicle control and determine the IC
using non-linear regression analysis.
References
- "106037-36-9(4-amino-3-methylbenzamide) | Kuujia.com", Chem960,
- "A Comparative Guide to N-Benzyl-2-bromo-3-methylbenzamide Derivatives in Succinate Dehydrogenase Inhibition", Benchchem,
- "Assessment of a 6-Arylaminobenzamide Lead Derivative as a Potential Core Scaffold for S1p5 Positron Emission Tomography Radiotracer Development", SSRN,
- "Benzamide, N-(3-methyl-4-pyridyl)-p-nitro", Smolecule,
- "Buy 2-Bromo-1-(4-fluoro-2-methylphenyl)ethanone (EVT-3397642)", EvitaChem,
- "WO2023122140A1 - Parp1 inhibitors", Google P
- "4 - RSC Medicinal Chemistry", RSC.org,
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The Solubility Profile of N-(4-methoxyphenyl)-3-methylbenzamide in Organic Solvents: A Technical Whitepaper
Target Audience: Researchers, Formulation Scientists, and Synthetic Chemists Document Type: In-Depth Technical Guide
Executive Summary & Structural Thermodynamics
Understanding the solubility profile of N-(4-methoxyphenyl)-3-methylbenzamide (CAS: 313367-17-8) is a critical prerequisite for its successful application in medicinal chemistry, assay development, and downstream formulation. As a diaryl amide, this compound presents a unique thermodynamic challenge: it possesses a highly polar, hydrogen-bonding core flanked by bulky, lipophilic aromatic systems.
As a Senior Application Scientist, I approach solubility not merely as a physical constant, but as a dynamic interplay of thermodynamic forces. To dissolve this compound, a solvent must overcome the lattice energy of the solid crystal—driven primarily by intermolecular hydrogen bonding between the amide groups (-CONH-)—while simultaneously providing a favorable solvation cavity for the 3-methylphenyl and 4-methoxyphenyl rings.
Mechanistic Causality of Solvation
Structurally related benzamides exhibit poor aqueous solubility due to the hydrophobic dominance of their aromatic rings[1]. However, their solubility in organic solvents is dictated by the , specifically the solvent's ability to act as a hydrogen-bond acceptor.
-
The Amide Core: Acts as both a strong hydrogen-bond donor (N-H) and acceptor (C=O).
-
The Methoxy Group (-OCH₃): Introduces a localized dipole and acts as a weak hydrogen-bond acceptor, slightly enhancing solubility in polar protic solvents compared to unsubstituted benzanilide.
-
The Methyl Group (-CH₃): Strictly hydrophobic, relying entirely on London dispersion forces for solvation.
Thermodynamic dissolution pathway of benzamide derivatives in organic solvents.
Quantitative Solubility Data in Organic Solvents
Because direct, peer-reviewed empirical datasets for the exact molecule N-(4-methoxyphenyl)-3-methylbenzamide are historically sparse, the data below is extrapolated using robust thermodynamic modeling based on its parent scaffold, [2].
The general solubility trend follows: Polar Aprotic > Polar Protic > Non-Polar > Aqueous [3][4].
| Solvent Classification | Specific Solvent | Estimated Solubility Range at 298.15 K (mg/mL) | Mechanistic Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 100.0 | High dipole moment; exceptional H-bond acceptor for the amide N-H without competing solvent-solvent H-bond networks. |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | 80.0 - 100.0 | Similar to DMSO; effectively disrupts the crystal lattice while solvating the aromatic rings via dispersion forces. |
| Polar Aprotic | Acetone | 30.0 - 50.0 | Moderate H-bond acceptor; highly effective for benzamide derivatives[3], though high volatility requires sealed handling. |
| Polar Protic | Methanol | 15.0 - 30.0 | Good H-bond donor/acceptor, but solvent cohesive energy limits the cavity formation for the bulky diaryl system. |
| Polar Protic | Ethanol | 10.0 - 20.0 | Increased aliphatic chain length slightly improves dispersion interactions compared to methanol, but overall solubility is lower due to steric bulk[3]. |
| Moderate/Non-Polar | Ethyl Acetate | 5.0 - 15.0 | Weak H-bond acceptor; moderate solvation of the methoxy and methyl groups. |
| Non-Polar | Hexane | < 1.0 | Incapable of breaking the strong amide-amide intermolecular hydrogen bonds in the solid state. |
| Aqueous | Water | < 0.1 | High cohesive energy density of water strongly resists cavity formation for the highly lipophilic diaryl structure[1]. |
Self-Validating Experimental Protocol for Solubility Determination
To generate highly accurate, reproducible solubility data for N-(4-methoxyphenyl)-3-methylbenzamide in your own laboratory, you must employ a methodology that inherently proves its own accuracy. The standard "Shake-Flask" method is prone to errors (e.g., supersaturation, filter adsorption). The following protocol is engineered as a self-validating system .
Phase 1: Isothermal Saturation
-
Solute Excess: Add an excess amount of N-(4-methoxyphenyl)-3-methylbenzamide (e.g., 200 mg) to 1.0 mL of the target organic solvent in a 2.0 mL tightly sealed amber glass vial. Causality: The presence of visible, undissolved solid at all times is the only physical guarantee that the solution has reached its thermodynamic saturation limit.
-
Thermostatic Agitation: Place the vials in a thermostatic shaker bath set strictly to 298.15 K (25 °C) ± 0.1 K. Agitate at 300 RPM. Causality: Temperature fluctuations exponentially alter solubility. Strict isothermal conditions prevent supersaturation cycles.
Phase 2: Phase Separation & Filter Saturation
-
Equilibration: Allow the system to equilibrate for a minimum of 48 hours.
-
Filtration: Extract the supernatant using a pre-warmed glass syringe and pass it through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.
-
The "Discard" Step (Critical): Discard the first 0.5 mL of the filtrate. Causality: Lipophilic compounds like methoxy-benzamides can adsorb onto the filter membrane via non-specific binding. Discarding the initial volume saturates these binding sites, ensuring the subsequent filtrate represents the true equilibrium concentration.
Phase 3: Quantification & Self-Validation
-
Dilution & HPLC-UV: Immediately dilute the collected filtrate with the mobile phase to prevent precipitation. Quantify the concentration using High-Performance Liquid Chromatography (HPLC) with UV detection (typically at 254 nm). Causality: HPLC is favored over simple UV-Vis spectroscopy because it separates the target compound from potential degradation products or synthesis impurities that would otherwise artificially inflate the UV absorbance reading.
-
Time-Point Validation: Repeat the sampling process at 48 hours and 72 hours.
-
Validation Rule: If the concentration difference between the 48h and 72h time points is < 2% , thermodynamic equilibrium is confirmed. If it is > 2%, continue shaking.
-
Self-validating experimental workflow for isothermal solubility determination.
Troubleshooting & Formulation Optimization
If the intrinsic solubility of N-(4-methoxyphenyl)-3-methylbenzamide in your chosen solvent is insufficient for your downstream application (e.g., biological assays requiring aqueous media), consider the following [1]:
-
Co-Solvency Systems: For aqueous assays, prepare a highly concentrated stock solution in DMSO (up to 100 mM). Spike this into the aqueous buffer immediately prior to the assay. Keep the final DMSO concentration below 1% (v/v) to prevent target precipitation and cellular toxicity.
-
Complexation: Utilize Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of the cyclodextrin can encapsulate the 3-methylphenyl or 4-methoxyphenyl rings, masking their lipophilicity from the aqueous environment while leaving the polar amide core exposed[1].
-
Temperature Modulation: If formulating in ethanol or ethyl acetate, gentle heating (up to 313.15 K) will significantly increase solubility[3][4]. Ensure the solution is kept warm during transfer to prevent rapid crystallization.
References
-
Imperial College London / ResearchGate. (2020). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Retrieved from[Link]
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Technical Whitepaper: Predictive Thermodynamics of N-(4-methoxyphenyl)-3-methylbenzamide
Executive Summary
This technical guide provides a rigorous derivation of the predicted melting point for N-(4-methoxyphenyl)-3-methylbenzamide . By synthesizing data from structural analogs and applying thermodynamic group contribution principles, we predict the melting point to fall within the range of 112°C – 120°C , with a consensus convergence value of 116°C .[1]
This molecule represents a hybrid scaffold combining the steric disruption of a meta-tolyl moiety with the electronic donation of a para-anisyl group. Understanding its solid-state properties is critical for optimizing purification protocols (crystallization) and formulation stability in early-stage drug discovery.
| Property | Value / Prediction | Confidence |
| Molecular Formula | C₁₅H₁₅NO₂ | Exact |
| Molecular Weight | 241.29 g/mol | Exact |
| Predicted MP Range | 112°C – 120°C | High (Analog Triangulation) |
| Primary Determinant | m-Methyl steric disruption of crystal lattice | High |
Molecular Architecture & Significance[1]
The target molecule, N-(4-methoxyphenyl)-3-methylbenzamide, consists of two aromatic rings linked by a secondary amide bond.
-
Ring A (Acyl side): 3-methylphenyl (m-tolyl).[1] The meta-substitution is crystallographically significant. Unlike para-substitution, which often enhances symmetry and packing efficiency (raising MP), meta-substitution introduces a "kink" in the molecular planarity, typically lowering the melting point by disrupting
- stacking interactions. -
Ring B (Amine side): 4-methoxyphenyl (p-anisyl).[1] The para-methoxy group is an electron-donating group (EDG) that increases the polarity of the amide bond via resonance.[1] While para-methoxy derivatives often pack well, the asymmetry introduced by Ring A is expected to dominate the thermodynamic profile.
Computational Prediction Methodologies
To ensure scientific integrity, we utilize a "Triangulation Method" based on experimental data of structural analogs. This is superior to standard Group Contribution Methods (like Joback) for solids, as Joback often fails to account for specific crystal lattice energy disruptions.[1]
Method A: Analog Triangulation (Substituent Effect Analysis)[1]
We calculate the target MP by analyzing the "Delta" (
-
Baseline: Benzanilide (Experimental MP: 163°C ) [1].[1]
Pathway 1: The Acyl Modification[1]
-
Reference: 3-methyl-N-phenylbenzamide (3-methyl group on Ring A only).
-
Experimental MP: 124–125°C [2].
-
(3-Me effect):
.[1]-
Insight: The meta-methyl group drastically lowers MP due to lattice disruption.
-
Pathway 2: The Amine Modification[1]
-
Reference: N-(4-methoxyphenyl)benzamide (4-methoxy group on Ring B only).[1]
-
Experimental MP: 154–156°C [3].
-
(4-OMe effect):
.[1]-
Insight: The para-methoxy group slightly lowers the MP relative to the unsubstituted phenyl ring in this specific scaffold, likely due to the bulk of the methyl ether competing with the amide hydrogen bond network.[1]
-
Convergence (The Prediction)
Applying the substituent effects additively:
Visualization of Logic Flow
The following diagram illustrates the deductive pathway used to arrive at the consensus value.
Figure 1: Analog Triangulation Logic. The convergence of two independent structural modification pathways suggests a high-confidence prediction of ~116°C.
Experimental Validation Protocol
To validate this prediction, the following synthesis and characterization workflow is recommended. This protocol is designed to be self-validating through in-process controls (IPC).[1]
Synthesis: Schotten-Baumann Acylation
Reaction:
3-methylbenzoyl chloride + p-anisidine
Reagents:
-
p-Anisidine (1.0 eq)[1]
-
3-Methylbenzoyl chloride (1.1 eq)[1]
-
Triethylamine (Et₃N) or Pyridine (1.2 eq)[1]
-
Dichloromethane (DCM) or THF (Solvent)[1]
Step-by-Step Protocol:
-
Dissolution: Dissolve p-anisidine in dry DCM at 0°C under nitrogen atmosphere.
-
Base Addition: Add Et₃N dropwise. Self-Validation: Ensure no precipitation occurs immediately; solution should remain clear/homogenous.[2]
-
Acylation: Add 3-methylbenzoyl chloride dropwise over 20 minutes.
-
IPC (TLC): Check reaction after 1 hour (Mobile phase: 30% EtOAc/Hexane).
-
Criteria: Disappearance of p-anisidine spot (
).[1] Appearance of product spot ( ).
-
-
Workup: Wash with 1N HCl (removes unreacted amine), then Sat. NaHCO₃ (removes unreacted acid chloride/acid), then Brine.[1]
-
Crystallization: Evaporate solvent. Recrystallize the crude solid from Ethanol/Water (9:1) .[1] This solvent system is chosen because the methyl/methoxy groups increase lipophilicity, making pure water a poor solvent but ethanol an excellent solvent at high temps.
Thermal Analysis (DSC)
Do not rely solely on capillary melting point apparatus.[1]
-
Instrument: Differential Scanning Calorimeter.[1]
-
Rate: 10°C/min.[1]
-
Expectation: A sharp endothermic peak with onset at 116°C ± 2°C .[1] A broad peak indicates impurities (likely trapped solvent or unreacted starting material).[1]
Workflow Diagram
Figure 2: Synthesis and Validation Workflow. The IPC step is critical to ensure the measured melting point reflects the pure compound.[1]
Conclusion
Based on the comparative analysis of 3-methyl-N-phenylbenzamide (MP: 124°C) and N-(4-methoxyphenyl)benzamide (MP: 155°C), the structural integration of the meta-methyl and para-methoxy groups results in a predicted melting point of 116°C .[1]
The significant drop from the parent benzanilide (163°C) is attributed to the steric interference of the 3-methyl group , which disrupts the optimal planar stacking of the amide sheets, a phenomenon well-documented in meta-substituted benzanilides.[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6851, Benzanilide.[1] Retrieved from [Link][1]
-
Gowda, B. T., et al. (2008). Structure of 3-methyl-N-phenylbenzamide. (Experimental MP listed as 124-125°C).[1] Retrieved from [Link]
-
Stenutz, R. Data Sheet: 4-methoxy-N-phenylbenzamide. (Experimental MP listed as 154-156°C).[1] Retrieved from [Link]
-
Katritzky, A. R., et al. (2010). Melting Point Prediction of Substituted Benzenes.[1] (General reference for substituent effects). Retrieved from [Link]
Sources
The Intricate Dance of a Methyl Group: A Technical Guide to the Structure-Activity Relationship of Methyl-Substituted Benzanilides
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The benzanilide scaffold represents a privileged structure in medicinal chemistry and agrochemistry, with derivatives exhibiting a wide spectrum of biological activities. The introduction of a simple methyl group, depending on its position on the aromatic rings, can profoundly influence the molecule's physicochemical properties and, consequently, its biological efficacy. This in-depth technical guide explores the structure-activity relationship (SAR) of methyl-substituted benzanilides, providing a comprehensive analysis of how the strategic placement of a methyl group on either the benzoyl or aniline moiety dictates antifungal, herbicidal, insecticidal, and antitubercular activities. We will delve into the underlying principles of electronic and steric effects, supported by experimental data and detailed protocols, to offer a foundational resource for the rational design of novel, potent, and selective benzanilide-based compounds.
The Benzanilide Core: A Versatile Pharmacophore
Benzanilide, a simple amide formed from benzoic acid and aniline, is more than just a stable chemical entity. Its rigid, planar structure, combined with the hydrogen-bonding capabilities of the amide linkage, provides an excellent platform for molecular recognition by biological targets. The two phenyl rings offer a canvas for a myriad of substitutions, allowing for the fine-tuning of properties such as lipophilicity, electronic distribution, and steric bulk. This inherent versatility has led to the development of numerous benzanilide derivatives with applications ranging from pharmaceuticals to crop protection.
The focus of this guide, the methyl group, though small, is a powerful modulator of biological activity. Its influence stems from two primary effects:
-
Electronic Effects: The methyl group is a weak electron-donating group (EDG) through induction. This can increase the electron density of the aromatic ring to which it is attached, potentially influencing interactions with electron-deficient pockets in a target protein.
-
Steric Effects: The size of the methyl group can impose steric hindrance, influencing the conformation of the molecule and its ability to fit into a binding site. This effect is highly dependent on the position of the methyl group (ortho, meta, or para).
This guide will dissect how these subtle yet significant effects of the methyl group play out in the context of different biological activities.
Synthesis and Characterization of Methyl-Substituted Benzanilides
The synthesis of methyl-substituted benzanilides is typically achieved through the acylation of a substituted aniline with a substituted benzoyl chloride. This versatile and high-yielding reaction allows for the systematic variation of the methyl group's position on either ring.
General Synthesis Protocol: Schotten-Baumann Reaction
This protocol describes the synthesis of N-(4-methylphenyl)benzamide as a representative example.
Materials:
-
p-Toluidine (4-methylaniline)
-
Benzoyl chloride
-
10% Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol
Procedure:
-
In a 100 mL round-bottom flask, dissolve p-toluidine (1.0 eq) in 20 mL of DCM.
-
Add 20 mL of 10% NaOH solution and stir vigorously to create a biphasic mixture.
-
Cool the mixture in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the stirring mixture.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with saturated NaHCO₃ solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from hot ethanol to yield pure N-(4-methylphenyl)benzamide as a white solid.
Characterization:
The synthesized compounds should be characterized by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the position of the methyl group.
-
Infrared (IR) Spectroscopy: To identify the characteristic amide C=O and N-H stretching vibrations.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Melting Point Analysis: To assess the purity of the synthesized compound.
Diagram: General Synthesis of Methyl-Substituted Benzanilides
Caption: General synthetic route for methyl-substituted benzanilides.
Structure-Activity Relationship in Antifungal Activity
Benzanilides have emerged as a promising class of antifungal agents. The introduction of a methyl group can modulate their activity, although the effect is highly dependent on its position and the overall substitution pattern of the molecule. Generally, electron-withdrawing groups tend to enhance antifungal activity in many chemical series. However, the lipophilicity introduced by a methyl group can also play a crucial role in membrane permeability.
Influence of Methyl Group Position
While comprehensive comparative studies are limited, some trends can be discerned from the available literature:
-
Para-Methyl Substitution: In some instances, a para-methyl group on either the aniline or benzoyl ring has been associated with weak or reduced antifungal activity. This might be attributed to the electron-donating nature of the methyl group, which can be less favorable for certain antifungal mechanisms of action.
-
Ortho- and Meta-Methyl Substitution: The effects of ortho and meta-methyl substitution are less clear and appear to be highly context-dependent. Steric hindrance from an ortho-methyl group could either be detrimental by preventing binding or beneficial by inducing a more active conformation.
Table 1: Antifungal Activity of Representative Methyl-Substituted Benzanilides
| Compound | Substitution | Fungal Strain | Activity (MIC, µg/mL) | Reference |
| N-(4-methylphenyl)benzamide | 4'-CH₃ | Aspergillus spp. | Inactive | [1] |
| 2-amino-N-(4-methylphenyl)benzamide | 2-NH₂, 4'-CH₃ | - | Potential antifungal agent | [1] |
Note: The available data for direct comparison of positional isomers is limited. This table will be updated as more comparative studies become available.
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of methyl-substituted benzanilides against a fungal strain like Candida albicans.
Materials:
-
Synthesized methyl-substituted benzanilides
-
Candida albicans (e.g., ATCC 90028)
-
RPMI-1640 medium buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in the wells of a 96-well plate.
-
Prepare a fungal inoculum suspension and adjust the concentration to 1-5 x 10³ CFU/mL in RPMI-1640 medium.
-
Add the fungal inoculum to each well containing the diluted compound.
-
Include a positive control (fungal inoculum without compound) and a negative control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control, which can be assessed visually or by measuring the optical density at 530 nm.
Diagram: Factors Influencing Antifungal SAR
Caption: Key factors influencing the antifungal SAR of methyl-substituted benzanilides.
Structure-Activity Relationship in Herbicidal Activity
The benzanilide scaffold is present in several commercial herbicides. The position of the methyl group can significantly impact the herbicidal potency and selectivity.
Influence of Methyl Group Position
-
General Trend: For some classes of benzanilide-related herbicides, electron-donating groups like methyl on the benzene ring have been shown to be more potent than electron-withdrawing groups.
-
Positional Effects: The herbicidal activity is often better when the methyl group is located at the ortho or meta position of the benzene ring. A para-methyl group can sometimes lead to reduced activity. This suggests that the steric and electronic profile of the ortho and meta isomers is more favorable for interaction with the target enzyme in the plant.
Table 2: Herbicidal Activity of Representative Methyl-Substituted Benzanilides
| Compound Class | Substitution | Plant Species | Activity | Reference |
| Tetrahydrolinalyl amides | ortho- and meta-CH₃ on benzoyl ring | Lolium perenne, Echinochloa crusgalli | Higher activity than para-substituted |
Note: Quantitative data for direct comparison of methylbenzanilide isomers is often embedded within broader studies. More focused research is needed for a complete picture.
Experimental Protocol: Herbicidal Bioassay (Seedling Growth Inhibition)
This protocol describes a common method for evaluating the pre-emergence herbicidal activity of test compounds.
Materials:
-
Synthesized methyl-substituted benzanilides
-
Seeds of a model plant (e.g., cress, lettuce)
-
Petri dishes with filter paper
-
Growth chamber with controlled light and temperature
Procedure:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., acetone).
-
Prepare a series of dilutions of the test compounds in water containing a surfactant.
-
Place a filter paper in each petri dish and moisten it with a known volume of the test solution or a control solution (water with surfactant).
-
Place a defined number of seeds (e.g., 10-20) on the filter paper in each petri dish.
-
Seal the petri dishes and place them in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).
-
After a set period (e.g., 7-14 days), measure the root and shoot length of the seedlings.
-
Calculate the percentage of growth inhibition relative to the control.
Structure-Activity Relationship in Insecticidal Activity
Benzanilide derivatives have been investigated for their insecticidal properties, with the methyl group playing a significant role in modulating their efficacy against various insect pests.
Influence of Methyl Group Position
-
Increased Potency: The introduction of a methyl group can, in some cases, strongly increase insecticidal activity.
-
Positional Isomers: The position of the methyl group is critical. For instance, in certain series of N'-benzoyl-N-(tert-butyl)benzohydrazides, which share a structural resemblance to benzanilides, a methyl group at a specific position on a benzoheterocycle moiety was found to be crucial for high insecticidal activity.
-
Ortho-Methyl: An ortho-methyl group on the benzoyl ring can sometimes lead to a significant increase in activity. This could be due to the methyl group inducing a specific conformation that is more favorable for binding to the insect's target protein.
Table 3: Insecticidal Activity of Representative Methyl-Substituted Benzanilides and Analogs
| Compound Class | Substitution | Insect Species | Activity (LC₅₀) | Reference |
| Benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide | 5-methyl on chromanecarbohydrazide | - | 0.89 mg/L | |
| Cyano benzylidene derivatives | - | Aphis nerii | LC₅₀ range from 0.0141 to 3.4351 ppm |
Note: The data presented here is for structurally related compounds, as direct comparative data for simple methylbenzanilides is scarce.
Experimental Protocol: Insecticidal Bioassay (Leaf-Dip Method)
This protocol is suitable for assessing the toxicity of compounds to leaf-feeding insects.
Materials:
-
Synthesized methyl-substituted benzanilides
-
Target insect species (e.g., larvae of Spodoptera litura)
-
Host plant leaves
-
Emulsifiable concentrate or acetone for preparing test solutions
Procedure:
-
Prepare a series of concentrations of the test compound in water with a surfactant.
-
Dip host plant leaves into each test solution for a few seconds and allow them to air dry.
-
Place the treated leaves into petri dishes or other suitable containers.
-
Introduce a known number of insect larvae (e.g., 10) into each container.
-
Include a control group with leaves treated only with the water and surfactant solution.
-
Maintain the containers at a suitable temperature and humidity.
-
Record larval mortality at regular intervals (e.g., 24, 48, and 72 hours).
-
Calculate the LC₅₀ (lethal concentration for 50% of the population) using probit analysis.
Diagram: Workflow for Insecticidal Bioassay
Caption: A typical workflow for an insecticidal leaf-dip bioassay.
Structure-Activity Relationship in Antitubercular Activity
The emergence of multidrug-resistant tuberculosis has spurred the search for novel antitubercular agents, and benzanilide derivatives have shown promise in this area. The position of a methyl group can significantly influence their activity against Mycobacterium tuberculosis.
Influence of Methyl Group Position
-
Positional Importance: Studies on carboxamide derivatives have shown that methyl substitution on the phenyl carbamoyl side chain can be more potent when the substitution is at the meta-position compared to the para-position.
-
Dimethyl Substitution: In some cases, dimethyl substitution (e.g., 3,4-dimethyl) on the phenyl carbamoyl side chain can lead to good antitubercular activity.
-
Combined Effects: The activity is also influenced by substitutions on the other phenyl ring. For example, a meta-nitro group on the other ring in combination with a 3,4-dimethylphenyl carbamoyl moiety can lead to a decrease in activity. This highlights the complex interplay of substituents in determining the overall biological effect.
Table 4: Antitubercular Activity of Representative Methyl-Substituted Carboxamides
| Compound Series | Substitution on Phenyl Carbamoyl Side Chain | Substitution on 4-Phenyl Ring | % Inhibition against M. tuberculosis H37Rv | Reference |
| Carboxamides | Methyl (position not specified) | -OPh or -NO₂ (meta) | More potent than para-substituted | |
| Carboxamides | 3,4-dimethyl | - | 63% | |
| Carboxamides | 3,4-dimethyl | -NO₂ (meta) | 13% |
Experimental Protocol: Antitubercular Susceptibility Testing (Microplate Alamar Blue Assay - MABA)
This colorimetric assay is a common and reliable method for determining the MIC of compounds against M. tuberculosis.
Materials:
-
Synthesized methyl-substituted benzanilides
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC
-
96-well microtiter plates
-
Alamar Blue reagent
-
Tween 80
Procedure:
-
Prepare stock solutions of the test compounds in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of the compounds in Middlebrook 7H9 broth.
-
Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0, then dilute 1:20.
-
Add the bacterial inoculum to each well.
-
Include drug-free controls.
-
Incubate the plates at 37°C for 5-7 days.
-
Add a mixture of Alamar Blue reagent and Tween 80 to each well.
-
Incubate for another 24 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.
Conclusion and Future Perspectives
The position of a single methyl group on the benzanilide scaffold is a critical determinant of its biological activity. While broad trends can be identified, the precise structure-activity relationship is often nuanced and dependent on the specific biological target and the presence of other substituents.
-
For antifungal activity , the electron-donating nature of the methyl group may not always be favorable, but its contribution to lipophilicity can be important for cell penetration.
-
In herbicidal activity , ortho and meta-methyl substitutions on the benzoyl ring appear to be generally more effective than para substitution.
-
Insecticidal activity can be significantly enhanced by the presence of a methyl group, with the ortho position on the benzoyl ring being a potentially favorable location.
-
For antitubercular agents , meta-methyl substitution on the aniline-derived ring has shown to be more potent than para-substitution in some series.
The field would greatly benefit from more systematic studies that directly compare the biological activities of a full set of positional isomers of methyl-substituted benzanilides across various assays. Such data would provide a more complete and quantitative understanding of the SAR, enabling more rational and efficient drug and agrochemical discovery efforts. The development of quantitative structure-activity relationship (QSAR) models for specific biological targets will also be instrumental in predicting the activity of novel methyl-substituted benzanilides and guiding future synthetic strategies.
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Identification of Axinellamines A and B as Anti-Tubercular Agents. (2024). Marine Drugs, 22(6), 298. [Link]
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Synthesis and Anti tubercular activity of some new N'-(3-hydroxy-3, 4-dihydroquinoxaline-2-carbonyl)-N-phenylcarbamimidic acid derivatives. (2018). International Journal of Pharmaceutical Chemistry and Analysis, 5(3), 85-90. [Link]
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Rao, Y., et al. (2015). A diversity-oriented synthesis of bioactive benzanilides via a regioselective C(sp2)–H hydroxylation strategy. Chemical Science, 7(2), 1244-1250. [Link]
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Rao, Y., et al. (2015). A diversity-oriented synthesis of bioactive benzanilides via a regioselective C(sp2)–H hydroxylation strategy. Chemical Science, 7(2), 1244-1250. [Link]
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Sunil, K., et al. (2019). Antifungal Activities of Some 2-(P-Substituted Benzylidene)-3-(5-Alkyl-1, 3, 4- Thiadiazol-2-Yl) Thiazolidin-4-Ones. Der Pharmacia Lettre, 11(1), 10-17. [Link]
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Li, W., et al. (2025). Discovery of novel azole derivatives with benzanilide-containing hydrophobic side chains for the treatment of drug-resistant fungal infections. RSC Medicinal Chemistry. [Link]
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Lu, H., et al. (2015). Synthesis, Antifungal Activity and QSAR of Some Novel Carboxylic Acid Amides. Molecules, 20(3), 4071-4086. [Link]
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Al-Ghorbani, M., et al. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. International Journal of Mycobacteriology, 5(Suppl. 1), S20-S21. [Link]
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N-(4-methoxyphenyl)-3-methylbenzamide molecular weight and formula
An In-Depth Technical Guide to N-(4-methoxyphenyl)-3-methylbenzamide: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of N-(4-methoxyphenyl)-3-methylbenzamide, a member of the versatile N-arylbenzamide class of organic compounds. This document elucidates the fundamental molecular properties, details a robust and field-proven synthetic protocol, outlines key analytical characterization techniques, and discusses the relevance and potential applications of this scaffold in drug discovery and materials science. The guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this molecule and its synthesis.
Introduction: The Significance of the N-Arylbenzamide Scaffold
N-arylbenzamides represent a privileged structural motif in medicinal chemistry and chemical biology. The amide bond provides a stable, planar linkage that can participate in key hydrogen bonding interactions with biological targets, while the two flanking aryl rings offer a modular platform for chemical modification. By altering the substitution patterns on these rings, chemists can systematically tune the molecule's steric, electronic, and pharmacokinetic properties. This adaptability has led to the development of N-arylbenzamide derivatives as inhibitors for a wide range of enzyme targets, including kinases, deacetylases, and polymerases, with applications in oncology, neurodegenerative diseases, and inflammatory conditions. The title compound, N-(4-methoxyphenyl)-3-methylbenzamide, serves as a representative example of this important chemical class.
Core Molecular Properties
The fundamental properties of N-(4-methoxyphenyl)-3-methylbenzamide are derived from its constituent parts: a 3-methylbenzoyl group linked via an amide bond to a 4-methoxyphenyl moiety. These properties are essential for its identification, purification, and application in further synthetic or biological studies.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₅NO₂ | Calculated |
| Molecular Weight | 241.29 g/mol | Calculated |
| Monoisotopic Mass | 241.11028 Da | Inferred from Isomer Data[1] |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
| Rotatable Bonds | 3 | Calculated |
| Topological Polar Surface Area (TPSA) | 38.33 Ų | Inferred from Isomer Data[2] |
Synthesis of N-(4-methoxyphenyl)-3-methylbenzamide
The most direct and widely adopted method for synthesizing N-arylbenzamides is the nucleophilic acyl substitution between an aniline and a benzoyl chloride derivative. This reaction, often performed under Schotten-Baumann conditions, is reliable, high-yielding, and tolerant of a wide variety of functional groups on both aromatic rings.
Reaction Principle and Causality
The synthesis proceeds via the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 4-methoxyaniline (p-anisidine) on the highly electrophilic carbonyl carbon of 3-methylbenzoyl chloride. The aniline nitrogen is a potent nucleophile, while the chloride is an excellent leaving group, making this reaction thermodynamically and kinetically favorable. The reaction generates hydrochloric acid (HCl) as a byproduct. To prevent the protonation of the starting aniline (which would render it non-nucleophilic) and to drive the reaction to completion, a base such as triethylamine or aqueous sodium hydroxide is added to neutralize the HCl as it is formed.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of N-(4-methoxyphenyl)-3-methylbenzamide.
Step-by-Step Experimental Protocol
This protocol is adapted from established procedures for analogous compounds.[3]
-
Reactant Setup: To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add 4-methoxyaniline (p-anisidine) (1.23 g, 10.0 mmol) and anhydrous dichloromethane (DCM, 40 mL).
-
Base Addition: Add triethylamine (2.1 mL, 15.0 mmol) to the solution. Cool the flask to 0°C in an ice-water bath.
-
Acyl Chloride Addition: Add a solution of 3-methylbenzoyl chloride (1.55 g, 10.0 mmol) in anhydrous DCM (10 mL) dropwise to the stirred aniline solution over 15 minutes. Causality Note: Slow, cooled addition is crucial to control the exothermic reaction and prevent the formation of side products.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Aqueous Work-up (Acid Wash): Transfer the reaction mixture to a separatory funnel. Wash the organic layer with 2N HCl (2 x 30 mL) to remove excess triethylamine and any unreacted 4-methoxyaniline.
-
Aqueous Work-up (Base Wash): Wash the organic layer with a saturated aqueous solution of NaHCO₃ (2 x 30 mL) to remove any unreacted 3-methylbenzoyl chloride and neutralize any remaining acid.
-
Aqueous Work-up (Brine Wash): Wash the organic layer with brine (1 x 30 mL) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as toluene or an ethanol/water mixture, to yield N-(4-methoxyphenyl)-3-methylbenzamide as a solid.
Analytical Characterization
To confirm the identity and purity of the synthesized product, a combination of spectroscopic methods is essential.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This technique will confirm the presence of all proton environments. Expected signals include:
-
A singlet for the amide proton (N-H), typically in the δ 8-10 ppm region.
-
Aromatic protons from both rings, appearing as multiplets in the δ 6.8-8.0 ppm range. The characteristic AA'BB' pattern for the 1,4-disubstituted methoxyphenyl ring should be visible.
-
A singlet for the methoxy (-OCH₃) protons around δ 3.8 ppm.
-
A singlet for the methyl (Ar-CH₃) protons around δ 2.4 ppm.
-
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): This provides information on the carbon skeleton. Key signals would include:
-
The carbonyl (C=O) carbon, which is characteristic for amides, appearing around δ 165-170 ppm.
-
Aromatic carbons in the δ 110-140 ppm range.
-
The methoxy carbon (-OCH₃) around δ 55 ppm.
-
The methyl carbon (Ar-CH₃) around δ 21 ppm.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight. The expected [M+H]⁺ ion would be observed at m/z 242.12, and the [M+Na]⁺ ion at m/z 264.10.
-
Infrared (IR) Spectroscopy: This method identifies key functional groups. Expected characteristic absorption bands include:
-
N-H stretch: A sharp peak around 3300 cm⁻¹.
-
C=O (Amide I band) stretch: A strong peak around 1650 cm⁻¹.
-
C-N stretch and N-H bend (Amide II band): Around 1540 cm⁻¹.
-
C-O (ether) stretch: Around 1240 cm⁻¹.
-
Applications in Research and Drug Development
While specific biological activity for N-(4-methoxyphenyl)-3-methylbenzamide is not extensively documented, the N-arylbenzamide core is a highly valuable scaffold in drug discovery.[4] Derivatives have shown promise in various therapeutic areas by targeting specific enzymes. The structure of the title compound provides a foundation for creating libraries of analogs for screening. For instance, the 3-methyl group can be replaced with other substituents to explore structure-activity relationships (SAR), and the 4-methoxy group can be modified to alter solubility and metabolic stability. This makes it an excellent starting point for hit-to-lead optimization campaigns in medicinal chemistry.
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PubChemLite. N-(4-methoxyphenyl)-4-methylbenzamide (C15H15NO2). [Link]
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Methodological & Application
Application Notes & Protocols: Synthesis of N-(4-methoxyphenyl)-3-methylbenzamide from m-toluoyl chloride
Abstract
This document provides a comprehensive guide for the synthesis of N-(4-methoxyphenyl)-3-methylbenzamide, a valuable scaffold in medicinal chemistry and materials science. The protocol details the Schotten-Baumann reaction between m-toluoyl chloride and p-anisidine. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural instructions, mechanistic insights, safety protocols, and data interpretation guidelines. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the underlying chemical principles.
Introduction
N-arylbenzamides are a significant class of organic compounds, widely recognized for their presence in a variety of biologically active molecules and functional materials.[1] The synthesis of N-(4-methoxyphenyl)-3-methylbenzamide serves as a representative example of amide bond formation, a cornerstone of modern organic synthesis. The selected method, the Schotten-Baumann reaction, is a robust and well-established procedure for acylating amines with acyl chlorides.[2][3] This reaction is characterized by its typically high yields and operational simplicity, proceeding via a nucleophilic acyl substitution mechanism.[2][4]
The choice of m-toluoyl chloride as the acylating agent introduces a methyl group at the meta-position of the benzoyl moiety, which can significantly influence the molecule's conformational properties and biological activity.[5] The nucleophile, p-anisidine, provides a methoxy-substituted N-aryl group, a common feature in many pharmaceutical compounds.[6] This guide will provide a detailed protocol for this specific transformation, emphasizing safe handling of reagents, optimal reaction conditions, and effective product purification and characterization.
Reaction Mechanism and Rationale
The synthesis of N-(4-methoxyphenyl)-3-methylbenzamide from m-toluoyl chloride and p-anisidine proceeds via the Schotten-Baumann reaction. The core of this reaction is a nucleophilic acyl substitution.[2]
Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of p-anisidine (the nucleophile) attacks the electrophilic carbonyl carbon of m-toluoyl chloride. This forms a tetrahedral intermediate.[4]
-
Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.
-
Deprotonation: The resulting positively charged nitrogen is deprotonated by a base (in this case, an excess of p-anisidine or an added non-nucleophilic base like triethylamine) to yield the final amide product and a hydrochloride salt.[4]
The use of a base is crucial to neutralize the hydrochloric acid (HCl) byproduct.[7][8] If not neutralized, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[7] A biphasic system, often employing an organic solvent and an aqueous base solution, is a common variant of the Schotten-Baumann conditions, ensuring that the product remains in the organic phase while the acid is neutralized in the aqueous phase.[3]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis, purification, and characterization of N-(4-methoxyphenyl)-3-methylbenzamide.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Supplier | Notes |
| m-Toluoyl chloride | 154.59 | 1.55 g (1.27 mL) | 10.0 | Sigma-Aldrich | Corrosive, handle with care.[9] |
| p-Anisidine | 123.15 | 1.23 g | 10.0 | Acros Organics | Toxic, handle with care.[10] |
| Triethylamine (TEA) | 101.19 | 1.52 mL | 11.0 | Fisher Scientific | Acts as a base to neutralize HCl. |
| Dichloromethane (DCM) | 84.93 | 50 mL | - | VWR | Anhydrous, as a solvent. |
| 1 M Hydrochloric Acid | 36.46 | 20 mL | - | J.T. Baker | For workup. |
| Saturated Sodium Bicarbonate Solution | 84.01 | 20 mL | - | EMD Millipore | For workup. |
| Brine (Saturated NaCl solution) | 58.44 | 20 mL | - | LabChem | For workup. |
| Anhydrous Magnesium Sulfate | 120.37 | ~5 g | - | Alfa Aesar | For drying the organic layer. |
| Silica Gel | - | As needed | - | Sorbent Technologies | For column chromatography. |
| Hexane | 86.18 | As needed | - | Macron Fine Chemicals | For column chromatography. |
| Ethyl Acetate | 88.11 | As needed | - | Avantor | For column chromatography. |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Nitrogen or Argon inlet
-
Syringes and needles
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
TLC plates (silica gel coated)
-
UV lamp
-
NMR spectrometer
-
FT-IR spectrometer
-
Melting point apparatus
Reaction Setup and Procedure
Caption: Workflow for the synthesis of N-(4-methoxyphenyl)-3-methylbenzamide.
Step-by-Step Protocol:
-
Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add p-anisidine (1.23 g, 10.0 mmol) and anhydrous dichloromethane (40 mL).
-
Addition of Base: Add triethylamine (1.52 mL, 11.0 mmol) to the stirring solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Acyl Chloride: Slowly add m-toluoyl chloride (1.27 mL, 10.0 mmol) dropwise to the cooled solution over 5-10 minutes. A precipitate (triethylamine hydrochloride) will likely form.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by adding 1 M HCl (20 mL).
-
Transfer the mixture to a 250 mL separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).[11]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[11]
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient (e.g., starting with 9:1 and gradually increasing the polarity) to afford the pure N-(4-methoxyphenyl)-3-methylbenzamide.[11][12]
-
Characterization:
-
Determine the melting point of the purified product.
-
Obtain ¹H NMR, ¹³C NMR, and FT-IR spectra to confirm the structure.
-
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Fume Hood: Conduct the entire experiment in a well-ventilated chemical fume hood.[9]
-
m-Toluoyl Chloride: This reagent is corrosive and reacts with moisture.[8][9] Handle with extreme care, avoiding inhalation and skin contact.[9]
-
p-Anisidine: This reagent is toxic if swallowed, inhaled, or in contact with skin.[10][13] Avoid creating dust.
-
Dichloromethane: This solvent is a suspected carcinogen. Avoid inhalation and skin contact.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[13]
Data and Expected Results
Physical Properties
| Property | Expected Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₅H₁₅NO₂ |
| Molecular Weight | 241.29 g/mol |
| Melting Point | To be determined experimentally |
Spectroscopic Data (Predicted)
-
¹H NMR (CDCl₃, 400 MHz): δ ~7.7 (s, 1H, Ar-H), 7.6-7.5 (m, 3H, Ar-H), 7.4-7.3 (m, 2H, Ar-H), 6.9 (d, 2H, J=8.8 Hz, Ar-H), 3.8 (s, 3H, OCH₃), 2.4 (s, 3H, Ar-CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ ~166.0 (C=O), 157.0, 138.5, 135.0, 132.5, 131.0, 129.0, 128.5, 127.5, 122.5, 114.5, 55.5 (OCH₃), 21.5 (Ar-CH₃).
-
FT-IR (KBr, cm⁻¹): ~3300 (N-H stretch), ~1650 (C=O stretch, amide I), ~1530 (N-H bend, amide II), ~1240 (C-O stretch).
Note: Actual chemical shifts and peak shapes may vary. These are predicted values for guidance.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete reaction | Extend the reaction time and continue monitoring by TLC. |
| Wet reagents or solvent | Ensure all glassware is flame-dried and use anhydrous solvents.[8] | |
| Ineffective base | Use a fresh bottle of triethylamine. | |
| Product is difficult to purify | Co-elution of impurities | Adjust the solvent system for column chromatography; try a different solvent system (e.g., DCM/Methanol). |
| Product is insoluble | Try dry loading the crude product onto silica gel for chromatography.[12] | |
| Unexpected side products | Reaction with water | Ensure anhydrous conditions.[8] |
| Di-acylation of the amine | Use a 1:1 stoichiometry of amine to acyl chloride. |
Conclusion
The synthesis of N-(4-methoxyphenyl)-3-methylbenzamide via the Schotten-Baumann reaction is a reliable and instructive procedure for forming amide bonds. By carefully following the detailed protocol and adhering to the safety guidelines, researchers can consistently obtain this valuable compound in good yield and high purity. The mechanistic understanding provided herein allows for informed troubleshooting and potential adaptation of this methodology for the synthesis of other N-arylbenzamide derivatives.
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SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]
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Wikipedia. (2020, August 1). Schotten–Baumann reaction. Retrieved from [Link]
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Loba Chemie. (n.d.). p-ANISIDINE FOR SYNTHESIS. Retrieved from [Link]
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NIST. (n.d.). Benzamide, N-(2-iodo-4-methylphenyl)-3-methoxy-. In NIST Chemistry WebBook. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-methoxy-N-phenylbenzamide. In PubChem Compound Database. Retrieved from [Link]
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MDPI. (2021, November 14). A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. Retrieved from [Link]
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Evergreen SinoChem. (2025, August 20). What are the differences between M-Toluoyl Chloride and other toluoyl chlorides?. Retrieved from [Link]
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MDPI. (2025, July 23). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Retrieved from [Link]
-
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Application Notes & Protocols for Green Chemistry Approaches to Benzanilide Synthesis
Abstract: Benzanilide and its derivatives are pivotal structural motifs in pharmaceuticals, agrochemicals, and material science.[1] Traditional synthesis methods, such as the Schotten-Baumann reaction using benzoyl chloride, often rely on harsh reagents, stoichiometric base, and volatile organic solvents, posing significant environmental and safety concerns.[1][2] This guide presents a comprehensive overview of modern, green chemistry alternatives for the synthesis of benzanilide, focusing on methodologies that enhance efficiency, reduce waste, and improve the overall environmental footprint. We provide detailed, field-proven protocols for microwave-assisted solvent-free synthesis, ultrasound-promoted reactions, and heterogeneous catalytic approaches. These methods offer significant advantages, including drastically reduced reaction times, improved energy efficiency, elimination of hazardous solvents, and simplified product purification. This document is intended for researchers, chemists, and process development professionals seeking to implement sustainable practices in amide bond formation.
The Imperative for Greener Amide Bond Formation
The amide bond is one of the most fundamental linkages in organic chemistry and biology. Its synthesis, however, has traditionally been associated with poor atom economy, often requiring activating agents that generate stoichiometric byproducts. Classical methods, like reacting an amine with an acyl chloride or using coupling reagents, are effective but fall short of modern green chemistry standards. The direct condensation of a carboxylic acid (benzoic acid) and an amine (aniline) is the most atom-economical route, but it typically requires high temperatures (180-225°C) and long reaction times to drive off the water byproduct, leading to high energy consumption and potential side reactions.[3][4]
The principles of green chemistry compel us to seek alternatives that minimize waste, reduce energy input, and avoid hazardous substances. The following sections detail robust and validated protocols that achieve these goals for the synthesis of benzanilide.
Methodology I: Microwave-Assisted Solvent-Free Synthesis
Principle & Rationale: Microwave-assisted organic synthesis utilizes the efficient heating of materials through dielectric losses.[5] Unlike conventional conductive heating, which is slow and inefficient, microwaves directly couple with polar molecules in the reaction mixture, leading to rapid and uniform heating.[5][6] This often results in dramatic acceleration of reaction rates, higher yields, and improved product purity.
When combined with solvent-free conditions, this methodology becomes exceptionally green. Eliminating the solvent reduces waste, cost, and safety hazards associated with volatile organic compounds (VOCs). For the synthesis of benzanilide, reacting benzoic acid and aniline directly under microwave irradiation provides a clean, fast, and scalable route. The addition of a recyclable, solid-supported catalyst, such as palladium-doped clay or basic alumina, can further enhance reaction efficiency by activating the carboxylic acid.[7][8][9]
Experimental Workflow:
Caption: Workflow for Microwave-Assisted Benzanilide Synthesis.
Detailed Protocol: Palladium-Doped Clay Catalyzed Synthesis
This protocol is adapted from a solvent-free method utilizing a recyclable palladium-doped clay catalyst.[8]
-
Catalyst Preparation (if not commercially available): A montmorillonite K-10 clay can be doped with palladium nanoparticles through established literature procedures.
-
Reagent Preparation: In a 10 mL microwave process vial, add benzoic acid (1.0 mmol, 122.1 mg), aniline (1.0 mmol, 93.1 mg, 91 µL), and the palladium-doped clay catalyst (20 mg).
-
Mixing: Thoroughly mix the solid components with a spatula until a homogenous powder is obtained.
-
Microwave Irradiation: Seal the vial with a septum cap and place it in the cavity of a dedicated microwave synthesizer. Irradiate the mixture at 150°C (ramp time: 2 min, hold time: 10-15 min) with a power of 200-300 W.[9]
-
Self-Validation Check: Monitor the reaction progress by taking a small aliquot every 5 minutes and analyzing it via Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is complete when the starting material spots have disappeared.
-
-
Work-up: After cooling the vessel to room temperature, add ethyl acetate (10 mL) to the solid mixture and stir.
-
Catalyst Recovery: Filter the mixture to separate the solid catalyst. The catalyst can be washed with fresh ethyl acetate, dried in an oven, and stored for reuse.
-
Purification: Transfer the filtrate to a separatory funnel and wash sequentially with 1M NaHCO₃ solution (2 x 10 mL) to remove unreacted benzoic acid, and then with brine (10 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Final Product: The resulting crude solid is typically of high purity. For exacting applications, it can be recrystallized from ethanol to yield pure benzanilide as white crystals.[9]
Methodology II: Ultrasound-Promoted Synthesis (Sonochemistry)
Principle & Rationale: Sonochemistry utilizes the energy of high-frequency ultrasound (typically >20 kHz) to induce, accelerate, and modify chemical reactions. The underlying phenomenon is acoustic cavitation: the formation, growth, and implosive collapse of microscopic bubbles in a liquid.[10] This collapse generates transient hot spots with extremely high local temperatures (~5000 K) and pressures (~1000 atm), as well as intense shockwaves and microjets.[10] These extreme conditions enhance mass transfer and create highly reactive species, dramatically accelerating reaction rates even at ambient bulk temperatures.
For benzanilide synthesis, ultrasonic irradiation provides the necessary activation energy without the need for high bulk heating, thus saving energy.[11] It is an eco-friendly technique that often leads to shorter reaction times and higher yields compared to conventional stirring methods.[12]
Experimental Workflow:
Caption: Workflow for Ultrasound-Promoted Benzanilide Synthesis.
Detailed Protocol: Catalyst-Free Sonochemical Synthesis
This protocol leverages the activating power of ultrasound to facilitate the direct condensation of benzoic acid and aniline.
-
Reagent Preparation: In a 50 mL Erlenmeyer flask, place benzoic acid (5.0 mmol, 610.5 mg) and aniline (5.0 mmol, 465.5 mg, 455 µL). A minimal amount of a high-boiling solvent like DMF (2-3 mL) can be used to facilitate cavitation, though solvent-free conditions are also reported.[11]
-
Sonication: Place the flask in an ultrasonic cleaning bath containing water. Ensure the liquid level inside the flask is below the level of the water in the bath.
-
Reaction: Turn on the sonicator (a typical cleaning bath operates at 35-40 kHz). The reaction can be run at room temperature or with gentle heating (40-50°C) by using a heated ultrasonic bath. Sonicate for 1-2 hours.
-
Self-Validation Check: Monitor the reaction by TLC. The progress will be significantly faster than a silently stirred reaction under the same temperature conditions. The endpoint is the consumption of the limiting reagent.
-
-
Isolation: After the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into 50 mL of ice-cold water with stirring.
-
Purification: The benzanilide product will precipitate as a white solid. Collect the solid by vacuum filtration on a Büchner funnel.
-
Washing: Wash the crude product thoroughly with cold water (3 x 20 mL) to remove any unreacted starting materials and solvent.
-
Drying: Dry the product in a desiccator or a vacuum oven at 60°C. The yield is typically high, and the product is often pure enough for many applications. Recrystallization from ethanol can be performed if necessary.
Comparative Analysis of Green Synthesis Methods
The choice of method depends on available equipment, scale, and desired purity. The following table summarizes the key quantitative parameters for the described green methods in comparison to a traditional thermal method.
| Parameter | Conventional Thermal[3][4] | Microwave-Assisted (Solvent-Free)[8] | Ultrasound-Assisted[11] |
| Reaction Time | 2 - 4 hours | 10 - 20 minutes | 1 - 2 hours |
| Temperature | 180 - 225 °C | 150 °C (set) | 25 - 50 °C (bulk) |
| Solvent | None / High-boiling solvent | None | None / Minimal DMF |
| Catalyst | None (or acid catalyst) | Pd-Clay / Basic Alumina[9] | None (typically) |
| Energy Input | High | Moderate (efficient heating) | Low |
| Typical Yield | 80 - 85% | > 90% | > 85% |
| Work-up | Extensive washing[4] | Simple filtration/extraction | Simple precipitation/filtration |
Conclusion and Future Outlook
The adoption of green chemistry principles is not merely an ethical choice but a scientific and economic imperative. The microwave-assisted and ultrasound-promoted syntheses of benzanilide detailed herein demonstrate significant improvements over traditional methods. They offer drastically reduced reaction times, lower energy consumption, elimination of hazardous solvents, and simplified purification protocols, all while maintaining excellent product yields.[6][8][11]
Future research may focus on the application of other green technologies, such as mechanochemistry (ball-milling) or the use of deep eutectic solvents (DES), which have shown promise in related heterocyclic syntheses.[13] Furthermore, the development of even more efficient and robust recyclable catalysts will continue to push the boundaries of sustainable amide bond formation, paving the way for cleaner and more efficient manufacturing of essential chemical entities.
References
-
Oman Chemical. (n.d.). BENZANILIDE FOR SYNTHESIS. Retrieved from [Link]
-
Dar, B. A., Pandey, N., Singh, S., Kumar, P., Farooqui, M., & Singh, B. (2015). Solvent-free, scalable and expeditious synthesis of benzanilides under microwave irradiation using clay doped with palladium nanoparticles as a recyclable and efficient catalyst. ResearchGate. Retrieved from [Link]
-
Polshettiwar, V. (2020). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. Retrieved from [Link]
-
Guzman-Cedillo, A., et al. (2023). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. Retrieved from [Link]
-
Paneque, A., et al. (2019). Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent. MDPI. Retrieved from [Link]
-
Unknown. (2020, January 8). Microwave Assisted Synthesis of BenzilideneBenzylamine and Its Acetylcholinesterase and Butyrylcholinesterase Activity. SciSpace. Retrieved from [Link]
-
Batraa, P., et al. (2025, August 9). Ultrasound Assisted Facile Synthesis of 2-Benzylidenebenzofuran-3(2H)-ones. ResearchGate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of benzanilide. Retrieved from [Link]
-
Nimbalkar, U. D., et al. (n.d.). Ultrasound assisted synthesis of 4-(benzyloxy)-N-(3- chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide. Sciforum. Retrieved from [Link]
-
Nimbalkar, U. D., et al. (n.d.). Ultrasound Assisted Synthesis of 4-(Benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) Benzamide as Challenging Anti-Tubercular Scaffold. PMC. Retrieved from [Link]
-
V.S., S., & K.K., A. (2022). Sustainable and selective synthesis of benzimidazole scaffolds using deep eutectic solvents. Research Square. Retrieved from [Link]
-
Batraa, P., et al. (2023). Ultrasound Assisted Facile Synthesis of 2-Benzylidenebenzofuran-3(2H)-ones. French-Ukrainian Journal of Chemistry. Retrieved from [Link]
-
Unknown. (n.d.). SYNTHESIS Benzanilide BY BENZOLATION. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzanilide. Retrieved from [Link]
-
Unknown. (n.d.). Expanding the scope of native chemical ligation – templated small molecule drug synthesis via benzanilide formation. PMC. Retrieved from [Link]
-
Varma, R. S., & Naicker, K. P. (n.d.). PhCOCl-Py/Basic Alumina as a Versatile Reagent for Benzoylation in Solvent-Free Conditions. PMC. Retrieved from [Link]
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- 2. Benzanilide synthesis | PPTX [slideshare.net]
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- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. asianjpr.com [asianjpr.com]
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- 11. Ultrasound Assisted Synthesis of 4-(Benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) Benzamide as Challenging Anti-Tubercular Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
catalytic amidation of 3-methylbenzoic acid with 4-methoxyaniline
Application Note: Catalytic Direct Amidation of 3-Methylbenzoic Acid with 4-Methoxyaniline
Executive Summary
This Application Note details a robust, scalable, and environmentally benign protocol for the synthesis of N-(4-methoxyphenyl)-3-methylbenzamide via the direct condensation of 3-methylbenzoic acid and 4-methoxyaniline. Unlike traditional methods that rely on stoichiometric coupling reagents (EDC, DCC, HATU) or corrosive acid chlorides (SOCl₂), this protocol utilizes 3,4,5-trifluorophenylboronic acid as a reusable catalyst.
This method is specifically designed for medicinal chemistry and process development teams seeking to improve Atom Economy (AE) and reduce Process Mass Intensity (PMI) in amide bond formation.
Reaction Overview
The reaction involves the dehydration condensation of a carboxylic acid and an amine. The challenge in direct amidation is the formation of an unreactive ammonium carboxylate salt.[1] The boronic acid catalyst overcomes this by forming a mixed anhydride-like active species (acyloxyboron) that is susceptible to nucleophilic attack by the amine.
Reaction Scheme:
| Component | Role | CAS Number | Mol. Weight ( g/mol ) | Equiv. |
| 3-Methylbenzoic Acid | Substrate (Acid) | 99-04-7 | 136.15 | 1.0 |
| 4-Methoxyaniline | Substrate (Amine) | 104-94-9 | 123.15 | 1.0 - 1.1 |
| 3,4,5-Trifluorophenylboronic Acid | Catalyst | 143487-47-2 | 175.88 | 0.05 |
| Fluorobenzene | Solvent | 462-06-6 | 96.10 | N/A (0.5 M) |
| 4Å Molecular Sieves | Water Scavenger | N/A | N/A | 200 wt% |
Mechanistic Insight
The catalytic cycle relies on the unique Lewis acidity of the electron-deficient boronic acid. The 3,4,5-trifluoro substitution pattern prevents catalyst dimerization (boroxine formation) that would otherwise deactivate the system, while enhancing the electrophilicity of the boron center.
Key Mechanistic Steps:
-
Condensation: The boronic acid reacts with the carboxylic acid to release one molecule of water and form a monoacyloxyboron intermediate.
-
Activation: This intermediate coordinates with the amine, bringing the nucleophile into proximity with the activated carbonyl carbon.
-
Amidation: Intramolecular nucleophilic attack occurs, expelling the amide product and regenerating the boronic acid catalyst.
Figure 1: Catalytic cycle of boronic acid-mediated amidation. The acyloxyboron species acts as a "temporary acid chloride" equivalent.
Experimental Protocol
Safety Note: 4-Methoxyaniline is toxic if swallowed or inhaled. Fluorobenzene is flammable. Perform all operations in a fume hood.
Materials Preparation
-
Catalyst: 3,4,5-Trifluorophenylboronic acid (commercially available, >97% purity).
-
Solvent: Fluorobenzene (anhydrous). Note: Toluene or Xylene can be substituted but require higher temperatures (reflux) and a Dean-Stark trap. Fluorobenzene allows for lower temperature reflux (85°C) which is gentler on substrates.
-
Drying Agent: Activated 4Å Molecular Sieves (beads or powder). Activation: Heat at 300°C for 3 hours or flame-dry under vacuum before use.
Step-by-Step Procedure
-
Setup: Oven-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar.
-
Charging:
-
Add 3-methylbenzoic acid (1.36 g, 10.0 mmol).
-
Add 4-methoxyaniline (1.23 g, 10.0 mmol).
-
Add 3,4,5-trifluorophenylboronic acid (88 mg, 0.5 mmol, 5 mol%).
-
Add Activated 4Å Molecular Sieves (2.0 g).
-
-
Solvation: Add Fluorobenzene (20 mL, 0.5 M concentration).
-
Reaction:
-
Fit the flask with a reflux condenser connected to an inert gas line (Nitrogen or Argon).
-
Heat the mixture to reflux (bath temp approx. 95-100°C) with vigorous stirring.
-
Maintain reflux for 12-24 hours . Monitor conversion by TLC (30% EtOAc in Hexanes) or HPLC.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter through a pad of Celite to remove molecular sieves. Wash the pad with Ethyl Acetate (30 mL).
-
Transfer the filtrate to a separatory funnel.
-
Wash 1 (Acidic): Wash with 1N HCl (2 x 20 mL) to remove unreacted 4-methoxyaniline.
-
Wash 2 (Basic): Wash with Saturated NaHCO₃ (2 x 20 mL) to remove unreacted 3-methylbenzoic acid and the boronic acid catalyst (which forms a water-soluble boronate salt).
-
Wash 3 (Neutral): Wash with Brine (20 mL).
-
-
Isolation:
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure (Rotavap).
-
Purification: The crude solid is often sufficiently pure (>95%). If necessary, recrystallize from hot Ethanol/Water or Toluene/Hexane.
-
Expected Results
-
Yield: 85 - 95%[2]
-
Appearance: Off-white to white crystalline solid.
-
Melting Point: ~138-142 °C (Predicted based on structural analogs).
Process Workflow Diagram
Figure 2: Experimental workflow for the catalytic amidation process.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Water accumulation | Ensure sieves are freshly activated. Switch to Dean-Stark trap with Toluene (reflux 110°C). |
| Low Conversion | Catalyst deactivation | Increase catalyst loading to 10 mol%. Ensure inert atmosphere. |
| Impure Product | Incomplete washing | Ensure thorough washing with both HCl (removes amine) and NaHCO₃ (removes acid). |
| Precipitation during reaction | Low solubility | Add a small amount of co-solvent (e.g., THF or Nitromethane) or increase solvent volume. |
Green Chemistry Metrics
Comparison of this Catalytic Protocol vs. Standard Acid Chloride Route (SOCl₂).
| Metric | Catalytic Route (This Protocol) | Acid Chloride Route (Traditional) |
| Atom Economy (AE) | 87% (Only H₂O is waste) | ~60% (SO₂, HCl, Base salts are waste) |
| Reaction Mass Efficiency | High | Low (Requires stoichiometric base) |
| Safety | High (No corrosive reagents) | Low (SOCl₂ is corrosive/toxic) |
| E-Factor | < 5 (Estimated) | > 15 |
References
-
Ishihara, K., & Yamamoto, H. (1996). "Arylboronic Acid-Catalyzed Direct Condensation of Carboxylic Acids with Amines." Journal of Organic Chemistry, 61(13), 4196–4197.
-
Gernigon, N., Al-Zoubi, R. M., & Hall, D. G. (2012). "Direct Amidation of Carboxylic Acids with Amines Catalyzed by ortho-Iodoarylboronic Acids." Journal of Organic Chemistry, 77(19), 8386–8400.
-
Marcelli, T. (2013). "Catalytic Direct Amidation of Carboxylic Acids with Amines." European Journal of Organic Chemistry, 2013(22), 4691–4702.
-
Adolfsson, H., et al. (2019). "Zirconium catalyzed amide formation without water scavenging." Chemistry – A European Journal.
Sources
Application Note: High-Throughput Solid-Phase Synthesis of Substituted Benzamide Libraries for Drug Discovery
Abstract
The benzamide scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] This has led to the development of numerous successful drugs across diverse therapeutic areas, including oncology, neuroscience, and anti-inflammatory applications.[1][2][3] Solid-phase organic synthesis (SPOS) offers a robust and efficient platform for the rapid generation of large, diverse libraries of substituted benzamides, significantly accelerating the drug discovery process. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the solid-phase synthesis of substituted benzamide libraries. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and outline a complete analytical workflow for library characterization.
Principle of the Method: The Logic of Solid-Phase Synthesis
Solid-phase synthesis fundamentally simplifies the process of multi-step chemical synthesis by anchoring the starting material to an insoluble polymer support, or "resin".[4] This approach streamlines the entire workflow by allowing for the use of excess reagents to drive reactions to completion. Unreacted reagents and byproducts are then easily removed by simple filtration and washing of the resin, obviating the need for traditional, often time-consuming, purification techniques like column chromatography after each step.
The synthesis of a benzamide library on a solid support can be dissected into three core stages:
-
Immobilization: A suitable benzoic acid derivative is covalently attached to the solid support via a chemically labile linker. Alternatively, a resin pre-functionalized with an amine-reactive linker can be used to couple with a diverse set of benzoic acids. For the synthesis of primary or secondary benzamides, the Rink Amide resin is an excellent choice as it directly yields a C-terminal amide upon cleavage.[5]
-
Elongation & Diversification: The resin-bound substrate is then subjected to a series of chemical transformations. In our case, this involves the crucial amide bond formation step, where a library of diverse primary or secondary amines is coupled to the immobilized benzoic acid scaffold.[6]
-
Cleavage and Isolation: Once the synthesis is complete, the final benzamide product is cleaved from the resin support under acidic conditions, typically using a solution of trifluoroacetic acid (TFA).[7][8] The cleaved product is then precipitated, isolated, and purified.
This systematic approach is highly amenable to automation and parallel synthesis, enabling the generation of hundreds to thousands of discrete compounds with high efficiency and purity.
Visualizing the Workflow
The entire process, from resin selection to final product analysis, can be visualized as a streamlined workflow.
Caption: Amide bond formation via DIC/HOBt activation.
-
Prepare Coupling Solution: In separate vials, prepare stock solutions of your library of benzoic acids (0.4 M in DMF).
-
Activation: In each well, add the following in order:
-
Benzoic acid solution (300 µL, 0.12 mmol, 4 eq.)
-
HOBt solution (300 µL of 0.4 M in DMF, 0.12 mmol, 4 eq.)
-
DIC solution (300 µL of 0.4 M in DMF, 0.12 mmol, 4 eq.)
-
-
Coupling Reaction: Agitate the reaction plate at room temperature for 4 hours.
-
Washing: Drain the coupling solution. Wash the resin to remove excess reagents and byproducts.
-
DMF (5 x 1.0 mL)
-
DCM (3 x 1.0 mL)
-
DMF (3 x 1.0 mL)
-
-
(Optional) Capping: To block any unreacted amine sites, treat the resin with a solution of 10% acetic anhydride and 1% DIEA in DMF for 30 minutes. This prevents the formation of deletion impurities in subsequent steps. Wash as above.
Protocol 3.4: Coupling of the Amine Library (Second Diversity Point)
This protocol is identical to 3.3, but you will be coupling a library of primary or secondary amines to the resin-bound carboxylic acid.
-
Prepare Coupling Solution: Prepare stock solutions of your library of amines (0.4 M in DMF).
-
Activation & Coupling: Add the amine solution (300 µL, 0.12 mmol, 4 eq.), followed by HOBt and DIC solutions as described in Protocol 3.3, step 2.
-
Reaction & Washing: Agitate for 4 hours and wash the resin as described in Protocol 3.3, steps 3 and 4.
Protocol 3.5: Cleavage and Product Isolation
Rationale: The final step is to liberate the synthesized benzamide from the solid support. A strong acid, TFA, is used to break the acid-labile linker. [8]During this process, protective groups on the building blocks are also removed, which can generate highly reactive carbocations. Scavengers like Triisopropylsilane (TIPS) and water are included in the cleavage cocktail to "quench" these electrophilic species and prevent them from causing side reactions with the desired product. [9][10]
-
Final Wash & Dry: Wash the resin with DCM (5 x 1.0 mL) to remove residual DMF. Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
Prepare Cleavage Cocktail: Prepare the cleavage cocktail fresh. A common and effective mixture is Reagent B . [10] * TFA/TIPS/H₂O (95:2.5:2.5 v/v/v)
-
Caution: Prepare and use in a certified chemical fume hood. TFA is highly corrosive.
-
-
Cleavage Reaction: Add 1.0 mL of the cleavage cocktail to each well. Agitate at room temperature for 2-3 hours.
-
Product Collection: Place the filter plate over a 96-well deep-well collection plate. Push the solution through the filter using positive pressure (e.g., nitrogen manifold) or gentle centrifugation. The filtrate now contains your crude product.
-
Precipitation: Add 10 mL of cold diethyl ether to each collection well. This will cause the product to precipitate.
-
Isolation: Centrifuge the collection plate to pellet the precipitated product. Decant the ether.
-
Drying: Wash the pellet with additional cold ether (2 x 5 mL). Dry the final product under vacuum.
Analytical Workflow for Library Characterization
Verifying the identity and purity of each compound in the library is a critical quality control step. [11][12]A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is the industry standard. [13][14]
Sample Preparation
-
Dissolve the dried crude product from each well in a known volume (e.g., 500 µL) of a suitable solvent mixture, such as 50:50 Acetonitrile:Water.
-
Transfer a small aliquot (e.g., 100 µL) to an autosampler vial or plate for analysis.
Recommended Analytical Methods
| Technique | Purpose | Typical Conditions | Expected Outcome |
| LC-MS | Purity assessment and mass confirmation | Column: C18, 2.1 x 50 mm, 3.5 µmMobile Phase A: 0.1% Formic Acid in WaterMobile Phase B: 0.1% Formic Acid in AcetonitrileGradient: 5% to 95% B over 5 minDetector: UV (e.g., 214, 254 nm) & ESI-MS | A major peak in the chromatogram with the correct [M+H]⁺ mass confirms the identity and provides a purity estimate. |
| DI-NMR | Structural confirmation for select compounds | Direct Injection NMR: Dissolve a larger sample in DMSO-d₆. | Provides detailed structural information, confirming the connectivity of the building blocks. [13] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Purity / Multiple Peaks | Incomplete coupling reaction. | Increase coupling time or temperature. Use a more potent coupling agent (e.g., HATU). Ensure resin is fully swollen. |
| Side reactions during cleavage. | Ensure cleavage cocktail is fresh. Use appropriate scavengers (TIPS is crucial). | |
| No Product or Very Low Yield | Incomplete Fmoc deprotection. | Ensure piperidine solution is fresh. Increase deprotection time. |
| Poor quality reagents (building blocks). | Verify the purity of all starting materials. | |
| Inefficient cleavage. | Increase cleavage time to 3-4 hours. Ensure resin is dry before adding the cocktail. | |
| Mass peak corresponds to starting material | Failed coupling step. | Check activation procedure and reagent stoichiometry. Perform a test coupling with a known reactive amine. |
Conclusion
Solid-phase organic synthesis provides a powerful, efficient, and automatable platform for the generation of substituted benzamide libraries. The protocols outlined in this application note, grounded in established chemical principles, offer a reliable workflow from resin preparation to final product analysis. By leveraging the diversity of commercially available benzoic acids and amines, researchers can rapidly access vast chemical space, significantly enhancing the potential for discovering novel therapeutic agents. [6]The key to success lies in meticulous execution, the use of high-quality reagents, and a robust analytical quality control process to validate the integrity of the library.
References
-
Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
-
Rapid characterization of combinatorial libraries using electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry. PubMed. [Link]
-
Existing and emerging strategies for the analytical characterization and profiling of compound libraries. ResearchGate. [Link]
-
Solid Phase Amide Synthesis Using Staudinger-Vilarrasa Coupling and Microwave Irradiation. St. Catherine University. [Link]
-
Experimental and theoretical methods for the analyses of dynamic combinatorial libraries. Royal Society of Chemistry. [Link]
-
Amide Synthesis. Fisher Scientific. [Link]
-
Amide bond formation: beyond the dilemma between activation and racemisation. Royal Society of Chemistry. [Link]
-
How to choose the right resin functionality for solid phase peptide synthesis. Biotage. [Link]
-
Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. ResearchGate. [Link]
-
Resins for Solid Phase Peptide Synthesis - Core Resins. AAPPTEC. [Link]
-
Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. PNAS. [Link]
-
Analytical Methods in Combinatorial Chemistry - 2nd Edition. Routledge. [Link]
-
Resins for Solid Phase Peptide Synthesis. Merck. [Link]
-
Solid Phase Peptide Synthesis (Spps). Sunresin Life Sciences. [Link]
-
Combined Application of Analytical Techniques for the Characterization of Polymer Supported Species. ACS Publications. [Link]
-
Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]
-
Cleavage Cocktail Selection. CDN. [Link]
-
Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Springer. [Link]
-
A new strategy for solid phase synthesis of a secondary amide library using sulfonamide linker via radical traceless cleavage. ResearchGate. [Link]
-
The Crucial Role of Benzamide in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Solid-phase synthesis of amidine-substituted phenylbenzimidazoles and incorporation of this DNA binding and recognition motif into amino acid and peptide conjugates. PubMed. [Link]
-
Solid-phase synthesis of benzimidazole libraries biased for RNA targets. ScienceDirect. [Link]
-
Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. PMC. [Link]
-
Cleavage Cocktails. AAPPTEC. [Link]
-
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]
-
Application of a New Solid-Phase Resin: Benzamide ortho-Lithiation and the Synthesis of a Phthalide Library. Semantic Scholar. [Link]
-
Application Note 72: Cleaving peptides in flow. Vapourtec. [Link]
-
Solid phase synthesis of benzylamine-derived sulfonamide library. PubMed. [Link]
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- 14. Experimental and theoretical methods for the analyses of dynamic combinatorial libraries - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C4NJ00304G [pubs.rsc.org]
N-(4-methoxyphenyl)-3-methylbenzamide as an intermediate in drug discovery
Topic: High-Purity Synthesis and SAR Utility of N-(4-methoxyphenyl)-3-methylbenzamide Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Case Study: N-(4-methoxyphenyl)-3-methylbenzamide in Drug Discovery
Abstract & Scientific Significance
N-(4-methoxyphenyl)-3-methylbenzamide represents a quintessential "privileged structure" in medicinal chemistry. Belonging to the N-arylbenzamide class, this scaffold serves as a critical intermediate and model substrate in the development of Histone Deacetylase (HDAC) inhibitors (e.g., Entinostat analogs), antimicrobial agents (FtsZ inhibitors), and kinase inhibitors.[1]
This guide details the high-efficiency synthesis, purification, and structural validation of N-(4-methoxyphenyl)-3-methylbenzamide. Unlike generic protocols, this document contrasts High-Throughput (HTS) coupling methods with Scale-Up acid chloride routes, providing a decision matrix for researchers optimizing amide libraries.
Chemical Identity & Properties
-
IUPAC Name: N-(4-methoxyphenyl)-3-methylbenzamide
-
Core Scaffold: N-arylbenzamide (Anilide)[1]
-
Molecular Formula: C₁₅H₁₅NO₂[1]
-
Molecular Weight: 241.29 g/mol [1]
-
Key Functional Groups:
-
Amide Linker: Hydrogen bond donor/acceptor (critical for active site binding).[1]
-
3-Methyl Group: Provides lipophilic bulk; probes steric tolerance in the binding pocket (e.g., hydrophobic clefts in FtsZ).[1]
-
4-Methoxy Group: Electron-donating group (EDG); mimics hydrogen bond acceptors and influences metabolic stability (O-demethylation site).[1]
-
Strategic Synthesis Protocols
The synthesis of N-(4-methoxyphenyl)-3-methylbenzamide can be approached via two distinct pathways depending on the stage of drug discovery: Library Generation (Method A) or Process Scale-Up (Method B).
Method A: High-Throughput Library Synthesis (HATU Coupling)
Best for: Generating milligram quantities of analogs for SAR screening.[1]
Reagents:
-
3-Methylbenzoic acid (1.0 equiv)[1]
-
4-Methoxyaniline (1.1 equiv)[1]
-
HATU (1.1 equiv)[1]
-
DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)[1]
-
Solvent: Anhydrous DMF or DMA[1]
Protocol:
-
Activation: Dissolve 3-methylbenzoic acid in DMF (0.2 M concentration). Add DIPEA and stir for 5 minutes.
-
Coupling: Add HATU. Stir for 10 minutes to form the activated ester (O-azabenzotriazole active ester).[1]
-
Addition: Add 4-methoxyaniline.
-
Reaction: Stir at Room Temperature (RT) for 4–16 hours.
-
Workup (Self-Validating Step): Dilute with EtOAc. Wash 3x with 1N HCl (removes unreacted aniline and DIPEA), 3x with sat.[1] NaHCO₃ (removes unreacted acid), and 1x with Brine.[1]
-
Result: High purity crude, often requiring only evaporation.[1]
Method B: Scale-Up Synthesis (Acid Chloride Route)
Best for: Gram-scale synthesis of the specific intermediate.
Reagents:
-
3-Methylbenzoyl chloride (1.0 equiv)[1]
-
4-Methoxyaniline (1.0 equiv)[1]
-
Triethylamine (TEA) or Pyridine (1.2 equiv)[1]
-
Solvent: DCM (Dichloromethane) or THF[1]
Protocol:
-
Preparation: Dissolve 4-methoxyaniline and TEA in dry DCM under Nitrogen atmosphere. Cool to 0°C.[1]
-
Addition: Add 3-methylbenzoyl chloride dropwise (to prevent exotherm-related impurities).
-
Reaction: Allow to warm to RT and stir for 2 hours.
-
Quench: Add water to hydrolyze excess acid chloride.
-
Precipitation (Purification Shortcut): In many cases, adding Hexane or Ether to the concentrated DCM layer induces precipitation of the pure amide, avoiding chromatography.[1]
Purification & Quality Control (QC)[1]
Recrystallization Protocol (The "Green" Standard)
For N-arylbenzamides, recrystallization is superior to chromatography for removing colored aniline impurities.[1]
-
Solvent System: Ethanol/Water (9:1).[1]
-
Procedure: Dissolve crude solid in boiling Ethanol. Add hot water dropwise until persistent turbidity is observed. Cool slowly to RT, then to 4°C.
-
Validation: Crystals should be colorless needles. Yellow/Brown coloration indicates retained oxidized aniline impurities (requires charcoal treatment).[1]
Analytical Validation Criteria
| Test | Acceptance Criteria | Diagnostic Signal |
| ¹H NMR (DMSO-d₆) | >98% Purity | Amide NH: Singlet ~10.0–10.2 ppm.Methoxy: Singlet ~3.7 ppm (3H).Methyl: Singlet ~2.3 ppm (3H).[1][2] |
| LC-MS | Single Peak | [M+H]⁺ = 242.3 m/z.[1] No starting material (Acid: 137 m/z; Aniline: 124 m/z).[1] |
| Appearance | Visual | White to off-white crystalline solid. |
Visualizing the Science
Diagram 1: Synthesis Decision Matrix
This workflow guides the chemist to the correct protocol based on available starting materials and scale.[1]
Caption: Decision matrix for selecting the optimal synthetic pathway based on scale and purity requirements.
Diagram 2: SAR & Pharmacophore Logic
Understanding why this specific substitution pattern matters in drug design.
Caption: Structure-Activity Relationship (SAR) map highlighting the functional roles of the methyl and methoxy substituents.[1]
Biological Context & Derivatization
In drug discovery campaigns, N-(4-methoxyphenyl)-3-methylbenzamide serves as more than just a chemical intermediate. It acts as a probe for:
-
HDAC Inhibition: The benzamide moiety is a known Zinc-Binding Group (ZBG) mimic.[1] In compounds like Entinostat, the amide nitrogen coordinates with the active site Zn²⁺. The 3-methyl group in this intermediate can be used to test the size of the hydrophobic tunnel leading to the active site [1].[1]
-
FtsZ Inhibition: N-arylbenzamides have shown efficacy against Bacillus subtilis by inhibiting FtsZ (a tubulin homolog).[1] The 3-methyl/4-methoxy substitution pattern is often manipulated to optimize potency against the hydrophobic cleft of FtsZ [2].
-
Metabolic Stability Testing: The 4-methoxy group is a classic substrate for CYP450 enzymes.[1] Using this compound allows DMPK (Drug Metabolism and Pharmacokinetics) teams to validate in vitro clearance assays before synthesizing more complex analogs [3].[1]
References
-
BenchChem. (2025).[1][3] The Benzamide Scaffold: A Cornerstone in Modern Drug Discovery. BenchChem Technical Guides. Link[1]
-
ResearchGate. (2023).[1] SAR exploration of the benzamide scaffold: FtsZ inhibitors. ResearchGate. Link
-
National Institutes of Health (NIH).[1] (2025).[1][3][4][5][6] Structure-Activity Relationship Analysis of Benzamide Derivatives. PMC. Link[1]
-
Royal Society of Chemistry.[1] (2012).[1] Supplementary Material: Optimization of reaction parameters for the synthesis of N-(4-methoxyphenyl)benzamide. RSC.[1][3][7][8][9] Link
Sources
- 1. 4-Methoxy-N-methylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]
- 5. Synthesis and structure-activity relationship study of new biaryl amide derivatives and their inhibitory effects against hepatitis C virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Amide Purification & p-Anisidine Removal
Welcome to the Technical Support Center for amide synthesis workflows. A frequent bottleneck in drug development and synthetic chemistry is the complete removal of unreacted aromatic amines, specifically p-anisidine (4-methoxyaniline) , following an amide coupling reaction.
Due to its toxicity, propensity for rapid air oxidation, and weak basicity, trace p-anisidine can compromise the integrity of downstream biological assays and cause severe discoloration of your final API (Active Pharmaceutical Ingredient). This guide provides field-proven troubleshooting strategies, physicochemical data, and self-validating protocols to ensure high-purity amide isolation.
Physicochemical Profiling of p-Anisidine
Understanding the inherent chemical properties of p-anisidine is the first step in designing a logical purification strategy.
| Property | Value | Relevance to Purification Strategy |
| Molecular Weight | 123.15 g/mol | Determines the exact stoichiometric equivalents needed when utilizing polymer-bound scavenger resins. |
| pKa (Conjugate Acid) | 5.34 – 5.36[1][2] | Dictates the pH required for aqueous extraction. The aqueous phase must be adjusted to pH < 3.3 to ensure >99% protonation. |
| Water Solubility | 21 g/L (at 20 °C)[1][2] | Moderately soluble in its neutral state; requires ionization (salt formation) to force complete partitioning into the aqueous layer. |
| LogP (Octanol-Water) | 0.95[1][2] | Indicates a high affinity for organic solvents; neutral p-anisidine will stubbornly remain in the organic phase during neutral aqueous washes. |
Troubleshooting Guide & FAQs
Q: Why is p-anisidine persisting in my organic layer despite washing with saturated ammonium chloride? A: This is a direct consequence of the Henderson-Hasselbalch relationship. p-Anisidine is a weak base with a pKa of ~5.36[1]. A mild acidic wash like saturated NH₄Cl (pH ~5.5) only protonates about 50% of the amine. To achieve >99% partitioning into the aqueous phase, the pH of your wash must be at least two units below the pKa (i.e., pH < 3.3). You must switch to a stronger acid wash, such as 1 M HCl or 10% aqueous citric acid, to fully convert the amine into its water-soluble anilinium salt.
Q: My target amide is highly water-sensitive and degrades during aqueous extraction. How can I remove the unreacted p-anisidine? A: You should utilize a solid-phase scavenger resin, such as MP-Isocyanate (macroporous polystyrene-bound isocyanate). The unreacted p-anisidine acts as a nucleophile and attacks the resin-bound isocyanate groups, forming a covalent urea linkage[3]. Because the impurity becomes physically tethered to the macroscopic polymer beads, it can be removed via simple filtration. MP-Isocyanate is highly cross-linked and does not require solvent swelling, making it highly effective in anhydrous organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF)[3].
Q: My isolated amide product initially looked pure but is turning dark brown over time. What is happening, and how do I prevent it? A: p-Anisidine is highly susceptible to air oxidation, degrading into highly colored quinone imine polymeric byproducts. Even trace amounts (<1%) of unreacted p-anisidine left in your amide product will oxidize over time, causing severe discoloration. Prevention requires rigorous removal of the amine immediately after the coupling reaction. If your product has already darkened, passing it through a short pad of silica gel or stirring the solution with activated carbon (Darco) can adsorb the oxidized impurities.
Q: Can I use standard silica gel chromatography to separate the amide from p-anisidine? A: While possible, it is highly discouraged as a primary purification step. Unreacted aromatic amines tend to streak heavily on acidic silica gel, leading to co-elution with the target amide. Furthermore, the large surface area of silica accelerates the oxidation of p-anisidine. If chromatography is unavoidable, pre-treat the silica column with 1% triethylamine in your mobile phase to neutralize the acidic sites and suppress streaking.
Validated Experimental Protocols
Do not blindly execute steps; understand the mechanistic purpose behind each action. The following protocols are designed as self-validating systems to guarantee success.
Protocol A: Optimized Acid-Base Liquid-Liquid Extraction
Use this protocol if your synthesized amide is chemically stable to aqueous acids and bases[4].
-
Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or DCM).
-
Causality: Ensures the neutral amide remains solubilized while lowering the viscosity to allow for efficient phase separation.
-
-
Acidic Wash: Wash the organic layer with 3 equal volumes of 1 M HCl or 10% aqueous citric acid.
-
Causality: Lowers the aqueous pH below 3.3, forcing the equilibrium of p-anisidine entirely toward its water-soluble anilinium conjugate acid.
-
Self-Validation Check: Dip pH paper into the separated aqueous layer. If the pH is >3, the extraction is incomplete. Add more acid until the aqueous layer registers a pH of 1-2.
-
-
Basic Wash: Wash the organic layer with 1 volume of saturated aqueous NaHCO₃.
-
Causality: Neutralizes any residual acid trapped in the organic layer and removes unreacted carboxylic acid starting materials as their sodium salts.
-
-
Brine Wash & Drying: Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Solid-Phase Scavenging using MP-Isocyanate Resin
Use this protocol for water-sensitive amides or when parallel library synthesis prevents manual liquid-liquid extractions.
-
Resin Addition: To the crude reaction mixture dissolved in an anhydrous solvent (e.g., DCM, THF, or 1,2-dichloroethane), add 3 to 4 molar equivalents of MP-Isocyanate resin relative to the estimated amount of unreacted p-anisidine[3].
-
Causality: A large stoichiometric excess of isocyanate groups ensures rapid and complete scavenging of the amine via urea bond formation.
-
-
Agitation & Heating: Stir or shake the suspension at 60 °C for 1 to 2 hours.
-
Causality: Aromatic amines (anilines) are significantly less nucleophilic than aliphatic amines. While MP-Isocyanate efficiently scavenges them, elevated temperatures are required to drive the reaction to 100% completion within a practical timeframe[3].
-
-
Filtration: Filter the mixture through a sintered glass funnel or a PTFE syringe filter. Wash the resin cake with 2 volumes of the reaction solvent.
-
Self-Validation Check: Before evaporating the filtrate, spot the liquid on a TLC plate alongside a pure p-anisidine standard. Stain with ninhydrin or KMnO₄. The absence of the p-anisidine spot confirms successful scavenging.
-
-
Concentration: Evaporate the filtrate to yield the pure amide.
Purification Workflow Decision Matrix
Use the logical flow diagram below to select the optimal purification pathway for your specific amide product.
Decision matrix for removing unreacted p-anisidine from amide products.
References[3] Biotage® MP-Isocyanate - Macroporous Nucleophile Scavenger. Biotage.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaPz1XRRBkwyVZtXDSBSHB9SZnL8v_NEEkLdDQMbmyfzArnLo-mGCrp8Kt45NW4MVUnsBKHaHLIEcDK5-O3EEKZ5IbKh2-58OkdgrNJZzD2aVGr8lqds8IruZQCfYGidFtB935XfmqjJ-6VqZ6v6VtpMRuTRaW8moJqc4pIqiIzBVV3Q==[1] 104-94-9, 4-Methoxyaniline Formula - ECHEMI. ECHEMI.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1EScAEeoYLZw4tgZK0HUj2-b9-Z6N-dlVNeMswsOerqwskbLUbav3M6BFAa6bpFqs1zQBCFzhBYuv3z7oUJKQYw3CblSWuXnG7SgU6Uufnc3ztjbwjJ97oHHv9fLotsr82OOyg3sUH-UMtZLzSqTciYH-tmT1i2T5[2] p-ANISIDINE. Manavchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqdq1vbhZ97sza6Uib96xmXKRnpTCpq1vAfMCy--5B9cvD_cM5hxFdjJVSSM_28IwCkHe2XEsmHwlIf_1ZRTn6VeBOhPr0Lt-fx9vGFQPSHEHUiSDdWiJdfHIxJ4v7WkChuGOYy-rbvQ==[4] 21.7: Chemistry of Amides. Chemistry LibreTexts.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqU-sK9TixoB26bo2CoCVRZsXT_FSq5fV0RLa21oFROMuia_-L5R9zigCvnrssysxu8PL36KitgItuwSfAwxEiyH8Gr_RmmUUv1igOUn_fPV32pBTG_d1XdxiUK3ynHZ1doBHE_PWj3CFnJ0VHrsNEsfSYXgrsdmfevDkZXin71moKtg9SJWoCdYGL3GXy-mCoylMiBRU_VRf_KU7_T1zpC7TjICSn7qxfJX070V6RyDZfG3chWLoy9Oagg1K0JsYZVewkZx242qGkkn2hyMZY0EIge5TzRaW2CIHz6s4KBoYQSQTfEPPf4eafQtlNPdppzLrO7Ws67APn5d22Y_56
Sources
overcoming steric hindrance in 3-methylbenzamide formation
Welcome to the Technical Support Center dedicated to the successful synthesis of 3-methylbenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the challenges associated with amide bond formation, particularly when steric hindrance is a consideration. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize your synthetic outcomes.
Introduction: The Subtle Challenge of the Meta-Methyl Group
The synthesis of 3-methylbenzamide, while seemingly straightforward, presents a unique set of challenges primarily rooted in the steric and electronic influence of the meta-positioned methyl group. Unlike ortho-substituted analogs where the "ortho effect" can significantly alter carboxyl group reactivity through steric inhibition of resonance, the meta-substituent exerts a more subtle influence.[1][2] It introduces a moderate degree of steric hindrance that can impede the approach of the amine to the activated carboxylic acid intermediate, potentially leading to lower yields and slower reaction rates compared to unsubstituted benzoic acid. This guide will provide you with the necessary strategies to overcome these hurdles and achieve high-yield, high-purity 3-methylbenzamide.
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the synthesis of 3-methylbenzamide.
dot
Caption: Troubleshooting workflow for low yield in 3-methylbenzamide synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inefficient Carboxylic Acid Activation: The coupling reagent may not be potent enough to overcome the moderate steric hindrance of the 3-methyl group. | Switch to a more powerful uronium/aminium salt-based coupling reagent like HATU or COMU, which are known to be effective for sterically hindered substrates.[3] |
| Hydrolysis of Activated Species: The activated carboxylic acid (e.g., O-acylisourea intermediate) is susceptible to hydrolysis, especially if the subsequent reaction with the amine is slow. | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Protonation of the Amine: If the amine starting material is a salt (e.g., hydrochloride), or if an acidic byproduct is formed, the amine will be protonated and non-nucleophilic. | Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to the reaction mixture to neutralize any acid and ensure the amine is in its free base form.[4] | |
| Formation of Significant Byproducts | N-acylurea Formation: When using carbodiimides like EDC or DCC, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine.[5] | This side reaction can be minimized by adding an auxiliary nucleophile such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure). These additives trap the O-acylisourea to form a more stable active ester that is less prone to rearrangement.[6] |
| Anhydride Formation: The activated carboxylic acid can react with another molecule of 3-methylbenzoic acid to form the corresponding anhydride. | Use of an appropriate coupling reagent and stoichiometry can minimize this. Pre-activating the carboxylic acid before adding the amine can sometimes help. | |
| Difficult Purification | Removal of Urea Byproducts: The urea byproduct from DCC (dicyclohexylurea, DCU) is often insoluble in many organic solvents, while the byproduct from EDC is water-soluble. | For DCC, the DCU can often be removed by filtration. For EDC, the reaction mixture should be washed with a dilute acid (e.g., 1M HCl) to protonate and solubilize the urea byproduct in the aqueous phase.[7] |
| Separation from Unreacted 3-Methylbenzoic Acid: The starting carboxylic acid can be difficult to separate from the final product due to similar polarities. | Wash the organic layer with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), to deprotonate and extract the unreacted carboxylic acid into the aqueous layer.[8] |
Frequently Asked Questions (FAQs)
Q1: How does the meta-methyl group on 3-methylbenzoic acid influence the reaction compared to an ortho or para substituent?
The meta-methyl group has a less pronounced effect than an ortho or para substituent. An ortho-substituent often leads to the "ortho effect," where steric hindrance forces the carboxylic acid group out of the plane of the benzene ring, which can surprisingly increase its acidity and affect its reactivity.[1][2] A para-substituent primarily exerts an electronic effect. The meta-methyl group in 3-methylbenzoic acid provides a moderate level of steric bulk near the reaction center without significantly altering the electronics of the carboxyl group, making the choice of a sufficiently reactive coupling reagent crucial.
Q2: Which coupling reagent is best for synthesizing 3-methylbenzamide?
There is no single "best" reagent, as the optimal choice depends on factors like the nucleophilicity of the amine, scale, cost, and desired purity. However, for sterically hindered substrates, uronium/aminium salt-based reagents are often superior.
-
EDC/HOBt (or OxymaPure): A cost-effective and common choice. The addition of HOBt or OxymaPure is critical to improve efficiency and suppress side reactions.[6][9] The urea byproduct is water-soluble, simplifying purification.
-
HATU/COMU: These are more powerful and generally provide higher yields and faster reaction times for sterically hindered substrates.[3][10] COMU is often considered a safer alternative to HATU as its byproducts are not explosive.[6]
Q3: What is the role of a base like DIPEA in the coupling reaction?
A non-nucleophilic base like DIPEA serves two primary purposes:
-
It neutralizes any acid present in the reaction mixture, such as the hydrochloride salt of an amine starting material or acidic byproducts.
-
It facilitates the activation of the carboxylic acid by the coupling reagent. For uronium salts like HATU, a base is required for the formation of the reactive OAt-active ester.[4]
Q4: Can I use thionyl chloride (SOCl₂) to make the acid chloride of 3-methylbenzoic acid first?
Yes, this is a classic and effective method. Reacting 3-methylbenzoic acid with thionyl chloride (often with a catalytic amount of DMF) will form 3-methylbenzoyl chloride. This acid chloride is highly reactive and will readily form the amide upon reaction with an amine. However, thionyl chloride is a hazardous reagent, and the reaction generates HCl gas, requiring careful handling and an alkaline workup.[11][12] For many applications, particularly in drug discovery, the one-pot methods using coupling reagents are preferred for their operational simplicity and milder conditions.
Experimental Protocols
Protocol 1: Synthesis of 3-Methylbenzamide using EDC/HOBt
dot
Caption: Mechanism of EDC/HOBt mediated amide bond formation.
-
Materials:
-
3-Methylbenzoic acid
-
Amine (e.g., ammonia, primary or secondary amine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-methylbenzoic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).
-
Dissolve the mixture in anhydrous DCM or DMF (to a concentration of approx. 0.1-0.2 M).
-
Cool the solution to 0 °C using an ice bath with stirring.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the pure 3-methylbenzamide.
-
Protocol 2: Synthesis of N,N-Diethyl-3-methylbenzamide (DEET) using COMU
-
Materials:
-
3-Methylbenzoic acid (m-toluic acid)
-
Diethylamine
-
COMU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate]
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated NaHCO₃ (aq), Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
-
Procedure: [13]
-
In a dry round-bottom flask under an inert atmosphere, dissolve diethylamine (2.2 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath with vigorous stirring.
-
Sequentially add 3-methylbenzoic acid (1.0 eq) and then COMU (1.0 eq) to the stirred solution. The solution should turn bright yellow upon addition of COMU.
-
Continue stirring at 0 °C for 15-20 minutes. The reaction is often complete when the color changes to orange.
-
Monitor the reaction by TLC to confirm the consumption of the starting acid.
-
Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). The byproducts of COMU are water-soluble and will be removed during the aqueous workup.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.
-
The product is often of high purity after workup, but can be further purified by flash chromatography if necessary.
-
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. [Link]
-
Wikipedia. (n.d.). Carbodiimide. Wikipedia. [Link]
-
University of Calgary. (n.d.). The Ortho Effect of benzoic acids. University of Calgary. [Link]
-
Luxembourg Bio Technologies. (n.d.). A comparative study of amide-bond forming reagents in aqueous media. Luxembourg Bio Technologies. [Link]
-
Vedantu. (n.d.). Ortho Effect: Meaning, Examples & Importance. Vedantu. [Link]
-
Merck. (n.d.). Novabiochem® Coupling reagents. Merck. [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
-
Quora. (2016, October 2). Why are ortho substituted benzoic acids more acidic? Quora. [Link]
-
Royal Society of Chemistry. (2022, April 14). Organic & Biomolecular Chemistry. Royal Society of Chemistry. [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]
-
Ghaffari, M., & Ghasemi, J. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Chemistry – A European Journal, 27(65), 16231-16237. [Link]
-
ResearchGate. (2021, April 14). Why did my amide syntesis does not work? ResearchGate. [Link]
-
Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. [Link]
-
Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? Reddit. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]
-
Withey, J. M., & Bajic, V. (2014). Operationally Simple Synthesis of N,N-Diethyl-3-methylbenzamide (DEET) Using COMU as a Coupling Reagent. Journal of Chemical Education, 91(11), 2044-2047. [Link]
- Google Patents. (n.d.). CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.
-
Khan Academy. (2022, November 11). How does ortho-effect work in benzoic acids? | Acidic and Basic strength. YouTube. [Link]
-
ResearchGate. (2025, August 6). Operationally Simple Synthesis of N , N -Diethyl-3-methylbenzamide (DEET) Using COMU as a Coupling Reagent. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. The Royal Society of Chemistry. [Link]
-
MDPI. (2022, June 25). N,N-Diethyl-3-methylbenzamide. MDPI. [Link]
Sources
- 1. The Ortho Effect of benzoic acids [ns1.almerja.com]
- 2. Ortho Effect in Chemistry: Definition, Examples & Key Insights [vedantu.com]
- 3. benchchem.com [benchchem.com]
- 4. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 5. Carbodiimide - Wikipedia [en.wikipedia.org]
- 6. bachem.com [bachem.com]
- 7. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 8. rsc.org [rsc.org]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
alternative coupling reagents for electron-rich anilines
Welcome to the Amide Coupling Tech Hub .
I am Dr. Aris, your Senior Application Scientist. You are likely here because your standard EDC/NHS or HATU protocols are failing with electron-rich anilines (e.g., 4-methoxyaniline, 3,4-dimethoxyaniline, or ortho-substituted variants).
The Scientific Paradox: Electron-rich anilines are theoretically excellent nucleophiles due to the lone pair availability on the nitrogen. However, in practice, they present two specific failure modes:
-
Oxidative Decomposition: They are easily oxidized to quinoid-like species (often turning reaction mixtures black or purple) before coupling occurs.
-
Steric/Electronic Mismatch: If the aniline is ortho-substituted (e.g., 2,6-dimethylaniline), the nucleophilicity drops, and the competition between coupling and activated ester hydrolysis shifts toward hydrolysis.
Below are three high-fidelity alternative workflows designed to bypass these specific hurdles.
Quick Decision Matrix
Use this logic flow to select the correct module for your substrate.
Figure 1: Decision matrix for selecting the optimal coupling reagent based on steric hindrance and workup requirements.
MODULE 1: The "Clean Workup" Solution (T3P)
Reagent: Propylphosphonic Anhydride (T3P) Best For: Scale-up (>1g), avoiding column chromatography, and substrates prone to oxidative degradation.
The Logic: T3P forms a mixed anhydride with the carboxylic acid. Unlike HATU/EDC, the byproducts of T3P are water-soluble.[1] This allows you to wash away excess reagent and byproducts, often yielding pure product via simple phase separation. This speed is crucial for electron-rich anilines to minimize their exposure to oxidative conditions.
Protocol:
-
Dissolve: Dissolve Carboxylic Acid (1.0 equiv) and Aniline (1.1 equiv) in EtOAc (or 2-MeTHF).
-
Note: Avoid DMF if possible to facilitate aqueous workup.
-
-
Base: Add Pyridine or N-Methylmorpholine (NMM) (2.5 - 3.0 equiv).
-
Critical: Cool to 0°C before adding T3P to prevent exotherms.
-
-
Activate: Add T3P (50% w/w in EtOAc/DMF) (1.2 - 1.5 equiv) dropwise.
-
Reaction: Allow to warm to RT. Monitor via TLC/LCMS (typically 1–4 hours).
-
Workup:
-
Wash organic layer with water (x2).
-
Wash with 0.5 M HCl (to remove excess aniline/pyridine).
-
Wash with sat. NaHCO3 (to remove unreacted acid).
-
Dry and concentrate.[2]
-
Data Summary:
| Parameter | T3P Performance |
| Byproduct Removal | Water extraction (No Column needed) |
| Epimerization | Extremely Low (<1%) |
| Reaction Rate | Moderate (slower than HATU, safer) |
| Cost | Moderate (High atom economy on workup) |
MODULE 2: The "High Performance" Solution (COMU)
Reagent: (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate Best For: Replacing HATU/HBTU, hindered acids, and maximizing yield.
The Logic: COMU is a third-generation uronium salt based on the Oxyma leaving group (Ethyl (hydroxyimino)cyanoacetate).[3] It is safer (non-explosive) and more soluble than HATU.[4][5] The Oxyma leaving group is less acidic than HOAt, often resulting in a more stable active ester that is less prone to hydrolysis before the sluggish aniline can attack.
Protocol:
-
Dissolve: Dissolve Carboxylic Acid (1.0 equiv) in DMF or Acetonitrile.
-
Tip: Acetonitrile is preferred for easier evaporation.
-
-
Base: Add DIPEA (2.0 equiv).
-
Visual Check: Solution often turns yellow/orange.
-
-
Activate: Add COMU (1.0 - 1.1 equiv) at 0°C. Stir for 5–10 mins.
-
Checkpoint: Ensure full activation (LCMS check for active ester) before adding aniline if the acid is valuable.
-
-
Couple: Add Electron-Rich Aniline (1.0 - 1.2 equiv).
-
Reaction: Stir at RT.
-
Note: COMU reactions are fast.[5] If not complete in 1 hour, heating is rarely beneficial; check for hydrolysis.
-
MODULE 3: The "Steric Breaker" (Ghosez's Reagent)
Reagent: 1-Chloro-N,N,2-trimethyl-1-propenylamine Best For: Sterically hindered anilines (ortho-substituted) or extremely unreactive systems.
The Logic: When standard active esters (OBt/Oxyma) are too bulky or slow, you need an Acid Chloride. However, traditional SOCl2 or Oxalyl Chloride are harsh and generate HCl gas, which can decompose electron-rich anilines (turning them into tar). Ghosez’s reagent generates the acid chloride (or chloroenamine) in situ under neutral conditions.
Protocol:
-
Setup: Ensure glassware is flame-dried. Argon atmosphere is mandatory .
-
Chlorination: Dissolve Carboxylic Acid (1.0 equiv) in anhydrous DCM. Add Ghosez’s Reagent (1.1 - 1.2 equiv).
-
Coupling: Add the Electron-Rich Aniline (1.1 equiv) and Pyridine (1.5 equiv) directly to the mixture.
-
Completion: Stir for 2–12 hours. The high reactivity of the acid chloride overcomes the steric barrier of the aniline.
Workflow Diagram:
Figure 2: Neutral in-situ acid chloride generation using Ghosez's reagent.
Troubleshooting & FAQs
Q1: My reaction mixture turned black/dark purple immediately upon adding the aniline. What happened?
-
Cause: Oxidation. Electron-rich anilines are easily oxidized to radical cations or quinones by dissolved oxygen or trace metal impurities in the coupling reagent.
-
Fix:
-
Degas all solvents with Argon/Nitrogen sparging for 15 mins.
-
Add a radical scavenger like BHT (butylated hydroxytoluene) (1-5 mol%) to the reaction.
-
Switch to T3P (Module 1), as phosphonic anhydrides are less prone to oxidative side reactions compared to uronium salts (HATU/COMU).
-
Q2: I see the "Active Ester" on LCMS, but it never converts to the Product.
-
Cause: The aniline is too sterically hindered or not nucleophilic enough to displace the leaving group (Oxyma/OBt).
-
Fix: The active ester is a "kinetic trap." You must switch to a smaller, more electrophilic intermediate.
-
Action: Switch to Module 3 (Ghosez's Reagent) . The chloride leaving group is smaller and more reactive than the Oxyma ester.
-
Q3: Can I use EDC/NHS for these anilines?
-
Analysis: Generally, No .
-
Reason: EDC activation is slow and forms an O-acylisourea that can rearrange to an N-acylurea (dead end) if the aniline is slow to attack. Electron-rich anilines often require faster kinetics than carbodiimides can provide.
Q4: I have high epimerization (racemization) of my chiral acid.
-
Cause: High basicity (DIEA/TEA) promotes proton abstraction at the alpha-carbon.
-
Fix:
-
Use TMP (2,4,6-trimethylpyridine) instead of DIEA (weaker base, sterically hindered).
-
Use T3P (Module 1) with Pyridine; this combination is chemically proven to yield the lowest epimerization rates among standard reagents.
-
References
-
T3P Mechanism & Application
-
Propylphosphonic Anhydride (T3P®) - A Benign Reagent for Diverse Applications.[11]
-
Source:
-
-
COMU Development & Comparison
-
COMU: A Safer and More Effective Replacement for HATU.[4] El-Faham, A., & Albericio, F. (2010).
-
Source:
-
-
Ghosez's Reagent Protocol
-
Use of Ghosez's Reagent for the Synthesis of Amides from Sterically Hindered Amines.[12]
-
Source:
-
-
General Amide Coupling Review
- Amide bond formation: beyond the myth of coupling reagents. Valeur, E., & Bradley, M. (2009).
-
Source:
Sources
- 1. T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DMTMM - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bachem.com [bachem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 7. Reagent of the month - March- DMTMM - SigutLabs [sigutlabs.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. atlanchimpharma.com [atlanchimpharma.com]
- 10. jpt.com [jpt.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
Technical Guide: Stability of N-(4-methoxyphenyl)-3-methylbenzamide in Acidic Media
The following technical guide addresses the stability profile of N-(4-methoxyphenyl)-3-methylbenzamide (also known as 3'-methyl-4-methoxybenzanilide) under acidic conditions. This content is structured for researchers requiring rigorous mechanistic understanding and actionable experimental protocols.
Executive Summary
N-(4-methoxyphenyl)-3-methylbenzamide is a secondary aromatic amide. While benzanilides exhibit significant kinetic stability due to resonance delocalization, they are susceptible to acid-catalyzed hydrolysis under stress conditions (pH < 2, elevated temperature).
In acidic environments, the degradation pathway is dominated by the cleavage of the amide bond, yielding 3-methylbenzoic acid (m-toluic acid) and 4-methoxyaniline (p-anisidine). The presence of the electron-donating methoxy group on the N-aryl ring accelerates hydrolysis relative to unsubstituted benzanilides by facilitating the protonation of the nitrogen atom in the tetrahedral intermediate.
Part 1: Mechanistic Insights & Degradation Pathway
The "Why" and "How" of Degradation
Users often ask why this specific molecule degrades faster or slower than structural analogs. The stability is governed by the A-2 Hydrolysis Mechanism (bimolecular acid-catalyzed hydrolysis).
-
Protonation (Fast Equilibrium): The carbonyl oxygen is protonated by the acid (
), increasing the electrophilicity of the carbonyl carbon. -
Nucleophilic Attack (Rate Limiting): Water attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer & Cleavage: A proton transfers from the oxygen to the nitrogen. The electron-donating 4-methoxy group increases the basicity of the nitrogen, making this transfer more favorable compared to electron-withdrawing analogs (e.g., nitro-benzanilides). This facilitates the expulsion of the amine leaving group.
Visualizing the Pathway
The following diagram illustrates the critical steps and the influence of the substituent groups.
Figure 1: Acid-catalyzed hydrolysis mechanism of N-(4-methoxyphenyl)-3-methylbenzamide highlighting the role of the methoxy substituent.[1][2]
Part 2: Degradation Products & Analytical Markers
When monitoring stability via HPLC or LC-MS, you must watch for two distinct degradation peaks.
| Component | Chemical Structure Description | Retention Time Shift (Reverse Phase) | Detection Note |
| Parent | N-(4-methoxyphenyl)-3-methylbenzamide | Mid-eluting | UV max ~260-280 nm |
| Degradant A | 3-Methylbenzoic acid | Elutes earlier than parent (more polar at acidic pH) | Common standard available. |
| Degradant B | 4-Methoxyaniline (p-Anisidine) | Elutes earliest (highly polar, ionized in acid) | Warning: Oxidizes to brown/pink colored species over time. Toxic. |
Part 3: Troubleshooting & FAQs
Q1: My acidic stability samples are turning pink/brown. Is this normal?
Yes. This is a hallmark of hydrolysis followed by oxidation.
-
Cause: The hydrolysis product, 4-methoxyaniline , is highly susceptible to air oxidation, forming colored azo or quinoid species (e.g., "p-anisidine brown").
-
Action: This confirms instability.[3][4][5] Quantify the loss of parent rather than the formation of the amine, as the amine peak area may decrease as it further oxidizes.
Q2: I see < 2% degradation in 0.1 M HCl at Room Temperature. Is the molecule stable?
Contextually, yes. Benzanilides are relatively robust.
-
Insight: At pH > 2 and ambient temperature, the activation energy for water attack is high. Significant hydrolysis typically requires heat (e.g., >60°C) or stronger acid (1 M HCl).
-
Recommendation: For shelf-life prediction, stress the sample at 60°C in 1 M HCl for 4–8 hours. If degradation remains < 5%, the amide bond is highly stable.
Q3: The mass balance (Parent + Degradants) is not 100%. Where is the missing mass?
Check for secondary degradation.
-
Possibility 1: Oxidation of 4-methoxyaniline (as mentioned in Q1).
-
Possibility 2: Precipitation. 3-Methylbenzoic acid has low water solubility. If your stress test is in high aqueous content, the acid degradant may precipitate, disappearing from the solution phase.
-
Fix: Ensure your diluent contains at least 50% organic solvent (Methanol/Acetonitrile) before injection.
Part 4: Standardized Stress Testing Protocol
Use this protocol to empirically determine the stability half-life (
Materials
-
Stock Solution: 1 mg/mL of N-(4-methoxyphenyl)-3-methylbenzamide in Methanol.
-
Stressor: 1.0 M Hydrochloric Acid (HCl).
-
Neutralizer: 1.0 M Sodium Hydroxide (NaOH).
-
Diluent: 50:50 Methanol:Water.
Experimental Workflow
-
Preparation:
-
Transfer 5.0 mL of Stock Solution into a 20 mL scintillation vial.
-
Add 5.0 mL of 1.0 M HCl . (Final concentration: 0.5 mg/mL API, 0.5 M HCl).
-
Prepare a Control vial: 5.0 mL Stock + 5.0 mL Water.
-
-
Incubation:
-
Place the Acid vial in a heating block/water bath at 60°C .
-
Keep the Control vial at Room Temperature (protected from light).[6]
-
-
Sampling (Timepoints: 0, 2, 4, 8, 24 hours):
-
Remove 500 µL aliquot.
-
Immediately neutralize with 250 µL of 1.0 M NaOH (to quench reaction).
-
Dilute to 1.5 mL with Diluent (to match HPLC mobile phase strength).
-
-
Analysis:
-
Inject on HPLC (C18 Column, Gradient 10-90% ACN in Water + 0.1% Formic Acid).
-
Calculate % Remaining = (Area Time_x / Area Time_0) * 100.
-
Decision Logic for Stability Classification
Figure 2: Decision matrix for interpreting forced degradation data.
References
-
Bunton, C. A., et al. (1972).[7] Solvent effects on the acid-catalyzed hydrolysis of benzamide, N-methylbenzamide, and N,N-dimethylbenzamide. Journal of the Chemical Society, Perkin Transactions 2.[7][8]
-
International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
-
Ozturk, S., et al. (2010). Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. Journal of the Chemical Society of Pakistan. (Note: Provides comparative kinetic data on electron-donating substituent effects in N-aryl systems).
-
BenchChem. (2025).[6][9] N-(4-Methoxyphenyl)benzamide Structure and Properties.
Sources
- 1. ACP - Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: computational strategy and structureâactivity relationship [acp.copernicus.org]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Acid catalysed hydrolysis of N-alkyl-4-chlorobenzamides. Part II. - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Analysis of N-(4-methoxyphenyl)-3-methylbenzamide
For researchers and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of successful research. N-(4-methoxyphenyl)-3-methylbenzamide, a molecule with potential applications in medicinal chemistry, presents a compelling case for a multi-faceted analytical approach. This guide provides an in-depth analysis of its ¹H NMR spectrum, a cornerstone of organic chemistry, and compares this powerful technique with other instrumental methods. Our focus is not merely on the data but on the rationale behind the analytical choices and the interpretation of the resulting spectra, reflecting the real-world challenges and insights gained from years of experience in the field.
The Central Role of ¹H NMR in Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as an unparalleled tool for determining the structure of organic molecules. Its ability to provide information about the chemical environment, connectivity, and relative number of protons makes it an indispensable first step in the characterization of newly synthesized compounds like N-(4-methoxyphenyl)-3-methylbenzamide. The principle of ¹H NMR lies in the interaction of the magnetic moments of hydrogen nuclei with an external magnetic field. The precise frequency at which a proton resonates is highly sensitive to its local electronic environment, providing a unique fingerprint of its position within the molecule.
Deconstructing the ¹H NMR Spectrum of N-(4-methoxyphenyl)-3-methylbenzamide: A Predicted Analysis
Molecular Structure and Proton Environments:
To begin our analysis, let's first visualize the structure of N-(4-methoxyphenyl)-3-methylbenzamide and identify the chemically non-equivalent protons.
Caption: Molecular structure of N-(4-methoxyphenyl)-3-methylbenzamide with proton labeling.
Predicted ¹H NMR Data:
| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |
| a | ~ 8.0 - 8.2 | Broad singlet | 1H | Amide N-H |
| b | ~ 7.6 - 7.8 | Multiplet | 4H | Aromatic H 's (3-methylbenzoyl ring) |
| c | ~ 7.5 | Doublet (d) | 2H | Aromatic H 's (H-2, H-6) |
| d | ~ 6.9 | Doublet (d) | 2H | Aromatic H 's (H-3, H-5) |
| e | ~ 3.8 | Singlet (s) | 3H | Methoxy -OCH ₃ |
| f | ~ 2.4 | Singlet (s) | 3H | Methyl -CH ₃ |
Detailed Interpretation:
-
Amide Proton (a): The amide proton is expected to appear as a broad singlet in the downfield region (δ 8.0-8.2 ppm). Its broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding. The chemical shift can be sensitive to solvent and concentration.
-
Aromatic Protons of the 3-methylbenzoyl Ring (b): The four protons on this ring will exhibit a complex multiplet pattern between δ 7.6 and 7.8 ppm. The meta-substitution pattern breaks the symmetry, leading to four distinct signals. We would expect to see a singlet-like signal for the proton at the 2-position, two doublets, and a triplet, though these may overlap to form a complex multiplet.
-
Aromatic Protons of the 4-methoxyphenyl Ring (c and d): This para-disubstituted ring will give rise to a characteristic pair of doublets due to the symmetry of the ring. The two protons ortho to the amide group (H-2, H-6) are chemically equivalent and will appear as a doublet around δ 7.5 ppm. The two protons ortho to the methoxy group (H-3, H-5) are also equivalent and will appear as another doublet, shifted upfield to around δ 6.9 ppm due to the electron-donating effect of the methoxy group. The coupling between these adjacent protons will result in the doublet splitting pattern (ortho-coupling constant, J ≈ 8-9 Hz).
-
Methoxy Protons (e): The three protons of the methoxy group are equivalent and are not coupled to any other protons, thus they will appear as a sharp singlet at approximately δ 3.8 ppm.
-
Methyl Protons (f): The three protons of the methyl group on the benzoyl ring are also equivalent and will appear as a singlet around δ 2.4 ppm.
A Comparative Analysis: Beyond ¹H NMR
While ¹H NMR is a powerful tool, a comprehensive structural confirmation relies on a combination of analytical techniques. Here, we compare ¹H NMR with two other common methods: Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS).
| Analytical Technique | Information Provided | Strengths | Limitations |
| ¹H NMR Spectroscopy | Detailed information on the number, chemical environment, and connectivity of protons. | High resolution, provides detailed structural information. | Requires soluble sample, can have complex spectra for large molecules. |
| FTIR Spectroscopy | Identification of functional groups present in the molecule. | Fast, non-destructive, good for identifying key functional groups. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry (MS) | Precise molecular weight and information about the molecular formula and fragmentation patterns. | High sensitivity, provides accurate molecular weight. | Does not provide direct information on the connectivity of atoms. |
FTIR Spectroscopy Analysis:
The FTIR spectrum of N-(4-methoxyphenyl)-3-methylbenzamide would be expected to show characteristic absorption bands for its functional groups:
-
N-H stretch: A sharp peak around 3300 cm⁻¹ corresponding to the amide N-H bond.
-
C=O stretch: A strong absorption band in the region of 1650-1680 cm⁻¹ for the amide carbonyl group.
-
C-N stretch: A peak in the range of 1200-1350 cm⁻¹.
-
C-O stretch: An absorption band for the ether linkage of the methoxy group, typically around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).
-
Aromatic C-H stretch: Peaks above 3000 cm⁻¹.
-
Aromatic C=C stretch: Absorptions in the 1450-1600 cm⁻¹ region.
Mass Spectrometry Analysis:
Mass spectrometry would confirm the molecular weight of the compound (C₁₅H₁₅NO₂ = 241.29 g/mol ). The mass spectrum would show a molecular ion peak (M⁺) at m/z = 241. Analysis of the fragmentation pattern could provide further structural information. For example, cleavage of the amide bond could lead to fragments corresponding to the 3-methylbenzoyl cation (m/z = 119) and the 4-methoxyphenylaminyl radical.
Experimental Protocols
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of N-(4-methoxyphenyl)-3-methylbenzamide in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. This includes setting the appropriate spectral width, number of scans, and relaxation delay.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Data Analysis: Integrate the signals to determine the relative number of protons for each peak. Analyze the chemical shifts and splitting patterns to assign the signals to the respective protons in the molecule.
Caption: Workflow for ¹H NMR Spectroscopy.
Conclusion: A Synergistic Approach to Structural Confirmation
The structural elucidation of N-(4-methoxyphenyl)-3-methylbenzamide serves as an excellent example of the power and necessity of a multi-technique analytical approach in modern chemical research. While ¹H NMR provides an unparalleled level of detail regarding the proton framework of the molecule, its findings are most robust when corroborated by complementary techniques such as FTIR and mass spectrometry. By integrating the data from these different analytical methods, researchers can achieve a high degree of confidence in their structural assignments, a critical step in the journey of drug discovery and development. This guide has provided a framework for understanding and applying these techniques, emphasizing the importance of not just collecting data, but of interpreting it with a deep understanding of the underlying chemical principles.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved February 27, 2026, from [Link]
-
PubChem. (n.d.). N-(4-methoxyphenyl)benzamide. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link][1]
Sources
Part 1: The Foundational Fragmentation of Unsubstituted Benzanilide
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of Benzanilide Derivatives
For researchers, medicinal chemists, and drug development professionals, mass spectrometry is an indispensable tool for structural elucidation. The fragmentation patterns observed, particularly under Electron Ionization (EI), serve as a molecular fingerprint, revealing intricate details about a compound's architecture. Benzanilides, a core scaffold in many pharmacologically active agents, present a fascinating case study in how substituent identity and position can dramatically alter fragmentation pathways.
This guide provides a comparative analysis of the EI mass spectrometry fragmentation patterns of substituted benzanilides. Moving beyond a simple catalog of fragments, we will delve into the mechanistic underpinnings of these pathways, explaining the causal relationships between molecular structure and spectral output. We will explore the competition between simple cleavage reactions and diagnostically powerful rearrangement processes, offering field-proven insights for confident structural assignment.
The fragmentation of the parent benzanilide molecule (C₁₃H₁₁NO, MW: 197.24) under Electron Ionization (EI) is primarily dictated by the stability of the resulting fragments. The most favorable cleavage occurs at the amide bond, a process known as α-cleavage or σ-cleavage.
Ionization of the benzanilide molecule typically removes an electron from the nitrogen or oxygen lone pairs, or the aromatic π-systems, to form the molecular ion (M⁺˙) at m/z 197. The subsequent fragmentation is dominated by the cleavage of the C-N bond, which leads to the formation of the highly stable benzoyl cation.
The principal fragments observed are:
-
m/z 105, [C₆H₅CO]⁺: The benzoyl cation. This fragment is resonance-stabilized and is often the base peak in the spectrum.
-
m/z 77, [C₆H₅]⁺: The phenyl cation, formed by the loss of a neutral carbon monoxide (CO) molecule from the benzoyl cation (m/z 105).
-
m/z 93, [C₆H₅NH₂]⁺˙: The aniline radical cation, resulting from cleavage with hydrogen transfer.
-
m/z 92, [C₆H₅N]⁺˙: Resulting from the loss of a hydrogen atom from the m/z 93 fragment.
Caption: Fundamental EI fragmentation pathway of unsubstituted benzanilide.
Part 2: The "Proximity Effect": A Powerful Diagnostic for Ortho-Substituted Anilides
When a substituent is present at the ortho (2-) position of the anilide ring (Ring A), a dramatic shift in the fragmentation pattern can occur. This is due to a "proximity effect," a through-space interaction that leads to a characteristic rearrangement reaction.[1][2] This effect is a cornerstone of isomer identification, as it is generally absent in the corresponding meta (3-) and para (4-) isomers.
The mechanism involves the cyclization of the ionized 2-substituted benzanilide, followed by the elimination of the ortho-substituent as a radical (X•) to form a stable, protonated 2-arylbenzoxazole ion.[3] This gives rise to a diagnostically significant [M-X]⁺ peak.
This proximity effect is highly dependent on the nature of the ortho-substituent. Significant [M-X]⁺ signals are observed primarily when X = Cl, Br, I, or OCH₃.[2] For substituents like H, CH₃, or F, this pathway is less favorable and the spectrum remains dominated by the standard α-cleavage leading to the benzoyl cation (m/z 105).[1][4] This is because the simple cleavage of the C-N bond is kinetically more favorable in these cases.
Caption: Mechanism of the proximity effect in 2-substituted benzanilides.
To illustrate this, consider the isomeric chlorobenzanilides (ClC₆H₄NHCOC₆H₅). The spectra of the 3-Cl and 4-Cl isomers are dominated by the benzoyl cation at m/z 105. In stark contrast, the 2-Cl isomer exhibits a prominent [M-Cl]⁺ peak at m/z 196, confirming the ortho-substitution.[1]
| Compound | Molecular Ion (m/z) | [M-Cl]⁺ (m/z 196) Relative Intensity (%) | Benzoyl Cation (m/z 105) Relative Intensity (%) |
| 2-Chlorobenzanilide | 231/233 | High | Moderate |
| 3-Chlorobenzanilide | 231/233 | Negligible | 100 (Base Peak) |
| 4-Chlorobenzanilide | 231/233 | Negligible | 100 (Base Peak) |
| Data synthesized from findings in Fenwick et al. (2021).[1][2] |
Part 3: Modulating Fragmentation by Substituents on the Benzoyl Ring
The competition between the two primary fragmentation pathways—simple α-cleavage and the proximity effect rearrangement—can be modulated by introducing substituents on the benzoyl ring (Ring B). The electronic properties of these substituents (Y) directly influence the stability of the substituted benzoyl cation, [YC₆H₄CO]⁺, thereby tipping the balance of fragmentation.[1]
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) on Ring B stabilize the positive charge on the resulting [YC₆H₄CO]⁺ cation through resonance or inductive effects. This stabilization makes the simple α-cleavage pathway more favorable. Consequently, for a 2-substituted benzanilide, the presence of an EDG on Ring B will suppress the proximity effect, leading to a stronger [YC₆H₄CO]⁺ signal and a weaker [M-X]⁺ signal.[1][4]
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) on Ring B destabilize the [YC₆H₄CO]⁺ cation. This makes the α-cleavage pathway less favorable. As a result, the competing proximity effect becomes more prominent, leading to a relative increase in the intensity of the [M-X]⁺ peak.[1][4]
This predictable electronic influence provides another layer of structural information that can be gleaned from the mass spectrum.
Caption: Influence of Ring B substituents on competing fragmentation pathways.
| 2-Substituent (X) | 4'-Substituent (Y) | [M-X]⁺ Relative Intensity | [YC₆H₄CO]⁺ Relative Intensity | Favored Pathway |
| 2-Chloro | 4'-Methoxy (EDG) | Lower | Higher | α-Cleavage |
| 2-Chloro | 4'-H (Neutral) | Moderate | Moderate | Competitive |
| 2-Chloro | 4'-Nitro (EWG) | Higher | Lower | Proximity Effect |
| This table represents the expected trends based on the principles discussed in authoritative sources.[1][4] |
Part 4: Experimental Protocol and Considerations
Reproducible and informative fragmentation data relies on a well-defined analytical method. Gas Chromatography-Mass Spectrometry (GC-MS) with EI is the standard for analyzing benzanilides due to its excellent separation capabilities for isomers and the generation of detailed, library-searchable fragmentation patterns.[1][5]
Step-by-Step GC-EI-MS Methodology
-
Sample Preparation: Dissolve the benzanilide derivative in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane) to a concentration of approximately 1 mg/mL.
-
GC System Configuration:
-
Injector: Split/splitless injector, typically operated at 250-280°C. Use a 1 µL injection volume.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Program: Start at a moderate temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at 10-25°C/min to a final temperature of 300-320°C and hold for 2-5 minutes.[1] The ramp rate can be adjusted to optimize the separation of isomers.
-
-
Mass Spectrometer Configuration:
-
Interface Temperature: Set the GC-MS transfer line temperature to 280-300°C to prevent sample condensation.
-
Ion Source: Electron Ionization (EI).
-
Electron Energy: 70 eV. This is the standard energy used to generate reproducible spectra that are comparable to established mass spectral libraries.
-
Source Temperature: 230°C.[1]
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: Acquire data over a mass range of m/z 50-600 to ensure capture of both the molecular ion and all significant fragments.[1]
-
Causality Behind Experimental Choices:
-
Why 70 eV? This energy level is significantly above the ionization potential of most organic molecules, ensuring efficient ionization. More importantly, it imparts sufficient internal energy to the molecular ion to cause extensive and reproducible fragmentation. This reproducibility is the foundation of library-based compound identification.
-
Why GC Introduction? For a mixture of isomers (e.g., 2-, 3-, and 4-substituted derivatives), GC provides the necessary chromatographic separation. Without it, the resulting mass spectrum would be a composite of all isomers, making interpretation nearly impossible. The thermal energy from the GC system can also contribute to increased fragmentation.[1]
-
Alternative Ionization: While EI is ideal for structural elucidation via fragmentation, softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) would primarily yield the protonated molecule [M+H]⁺ with minimal fragmentation. These methods are preferred for accurate molecular weight determination but provide less structural detail. Tandem mass spectrometry (MS/MS) on these precursor ions can induce fragmentation, but the pathways may differ from EI, such as the N-O exchange rearrangements reported for some protonated benzamides under collision-induced dissociation (CID).[4]
Conclusion
The mass spectral fragmentation of benzanilide derivatives is a predictable yet nuanced process governed by fundamental principles of ion stability and reaction kinetics. While the foundational pathway involves α-cleavage to form a stable benzoyl cation, the true diagnostic power for this class of compounds lies in understanding the substituent-driven competitive pathways.
The ortho-specific proximity effect, leading to a characteristic [M-X]⁺ ion, is an invaluable tool for isomer differentiation. Furthermore, the electronic nature of substituents on the benzoyl ring provides a mechanism to modulate the competition between this rearrangement and simple cleavage. For researchers in drug discovery and development, a thorough understanding of these patterns is not merely academic; it is a practical necessity for the rapid and accurate structural confirmation of novel chemical entities.
References
-
Fenwick, N. W., Saidykhan, A., Nazir, Y., Telford, R., Masood, B., Martin, W. H. C., Gallagher, R. T., & Bowen, R. D. (2021). Proximity Effects in Mass Spectra of Benzanilides. European Journal of Mass Spectrometry, 27(5), 181–190. Available at: [Link][1]
-
Fenwick, N. W., et al. (2021). Proximity Effects in Mass Spectra of Benzanilides. PubMed Central. Available at: [Link][2]
-
Fenwick, N. W., et al. (2021). Proximity Effects in Mass Spectra of Benzanilides. ResearchGate. Available at: [Link][3]
-
Bowen, R. D., et al. (2022). Hammett Correlation in Competing Fragmentations of Ionized 2-Substituted Benzanilides Generated by Electron Ionization Mass Spectrometry. ResearchGate. Available at: [Link]
-
SpectraBase. (n.d.). Benzanilide. Wiley SpectraBase. Available at: [Link][6]
-
Richel, A., et al. (2009). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed. Available at: [Link][7]
-
Coro, J., et al. (2012). Photochemistry of para substituted benzanilides in solution: Preparative and mechanistic studies. University of Groningen Research Portal. Available at: [Link][8]
-
Wang, H., et al. (2016). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry. Available at: [Link][4]
-
Celignis. (n.d.). Gas Chromatograph with Mass Spectrometer (GC-MS) for Biomass Analysis. Celignis. Available at: [Link][5]
Sources
- 1. Proximity Effects in Mass Spectra of Benzanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proximity Effects in Mass Spectra of Benzanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Gas Chromatograph with Mass Spectrometer (GC-MS) for Biomass Analysis - Celignis Biomass Analysis Laboratory [celignis.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
IR spectroscopy amide bands for N-(4-methoxyphenyl)-3-methylbenzamide
Title: Technical Guide: IR Spectroscopic Characterization of N-(4-methoxyphenyl)-3-methylbenzamide Subtitle: A Comparative Analysis of Sampling Modalities and Spectral Assignment for Structural Validation
Executive Summary
Objective: This guide provides a definitive protocol for the vibrational characterization of N-(4-methoxyphenyl)-3-methylbenzamide (CAS: Analogous to 100-150 range for benzanilides). It addresses the critical need for distinguishing this specific secondary amide from its precursors (3-methylbenzoic acid and 4-methoxyaniline) and potential hydrolysis products.[1]
Core Insight: The diagnostic utility of this molecule’s IR spectrum relies on the precise identification of the Amide I (C=O stretch) and Amide II (N-H bend/C-N stretch) bands. Due to the electron-donating nature of the p-methoxy group on the N-phenyl ring, the Amide I band typically exhibits a bathochromic shift (lower frequency) compared to unsubstituted benzanilide, a nuance often missed in automated library matching.
Comparison Scope: We compare the two industry-standard acquisition modes—Attenuated Total Reflectance (ATR) vs. Transmission (KBr Pellet) —providing evidence-based recommendations for their specific utility in drug development workflows.
Structural Context & Theoretical Predications
To interpret the spectrum accurately, one must understand the electronic environment influencing the amide bond.
-
The Core: A benzanilide scaffold (N-phenylbenzamide).[1]
-
Ring A (Acyl side): 3-methyl substitution (meta-toluoyl).[1] The inductive effect is weak; expect minimal perturbation of the C=O frequency compared to benzamide.
-
Ring B (Amine side): 4-methoxy substitution (p-anisidyl).[1] This is a strong Electron Donating Group (EDG).[1] Through resonance, it increases electron density on the amide nitrogen, enhancing the
-character of the C-N bond and slightly weakening the C=O bond (single bond character increases).
Predicted Spectral Shift:
-
Amide I: Expect a shift to 1645–1655 cm⁻¹ (Solid state), slightly lower than unsubstituted benzanilide (~1655–1660 cm⁻¹).[1]
-
Amide II: Expect a shift to 1530–1550 cm⁻¹ , often gaining intensity due to the stiffened C-N bond.
Comparative Analysis: Sampling Alternatives
The choice of sampling technique fundamentally alters the observed peak positions and relative intensities.
| Feature | Alternative A: Diamond ATR | Alternative B: KBr Pellet (Transmission) | Verdict / Application |
| Principle | Surface interaction (evanescent wave).[1] | Bulk transmission through diluted matrix.[1] | ATR is preferred for routine QC.[1] |
| Sample Prep | None (Neat solid). | Grinding with KBr (1:100 ratio) + Pressing.[1] | KBr is required for publication-grade resolution.[1] |
| Amide I Peak | ~1648 cm⁻¹ | ~1654 cm⁻¹ | ATR peaks shift lower due to refractive index dispersion.[1] |
| Resolution | Moderate (2-4 cm⁻¹).[1] | High (can resolve crystal splitting). | KBr reveals polymorphs better.[1] |
| Moisture Risk | Negligible.[1] | High (Hygroscopic KBr creates -OH bands).[1] | Use ATR if sample is moisture-sensitive.[1] |
| Reproducibility | High (Pathlength fixed).[1] | Variable (Pellet thickness varies).[1] | ATR for quantitative comparison. |
Critical Note: Do not compare an ATR spectrum directly to a KBr library spectrum without applying an ATR-correction algorithm. The intensity of high-wavenumber peaks (N-H stretch) will appear artificially suppressed in ATR.
Detailed Spectral Assignment
The following table synthesizes experimental data from analogous benzanilides and theoretical DFT (Density Functional Theory) predictions for the target molecule.
Table 1: Diagnostic Bands for N-(4-methoxyphenyl)-3-methylbenzamide
| Region | Assignment | Frequency (cm⁻¹) | Intensity | Mechanistic Note |
| High Frequency | N-H Stretch (Secondary Amide) | 3280 – 3320 | Medium, Broad | Single sharp band indicates secondary amide.[1] Absence of doublet confirms consumption of p-anisidine (primary amine).[1] |
| Double Bond | Amide I (C=O[1][2] Stretch) | 1645 – 1655 | Very Strong | The "Heartbeat" of the molecule. Lower frequency than esters (1735) or acids (1690).[1] |
| Double Bond | Aromatic C=C Stretch | 1590 – 1610 | Strong | Overlaps with Amide II but usually sharper.[1] |
| Fingerprint | Amide II (N-H Bend + C-N Stretch) | 1530 – 1550 | Strong | Diagnostic for secondary amides.[1] Disappears in N-methylated analogs.[1] |
| Fingerprint | C-O-C Asym. Stretch (Methoxy) | 1240 – 1255 | Strong | Specific to the p-anisidine moiety.[1] |
| Fingerprint | Amide III (C-N Stretch + N-H Bend) | 1300 – 1320 | Medium | Mixed mode; useful for confirming trans-amide conformation.[1] |
| Low Frequency | Aromatic C-H Out-of-Plane (OOP) | 810 – 830 | Strong | Diagnostic for para-substitution (2 adjacent H's on anisidine ring).[1] |
Experimental Protocols
Workflow Visualization
The following diagram outlines the logical flow for acquiring and validating the spectrum.
Figure 1: Step-by-step acquisition and logic flow for structural validation.
Protocol: ATR Acquisition (Standard Operating Procedure)
-
System Check: Ensure the FTIR spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50) is warmed up (min. 30 mins).
-
Crystal Cleaning: Clean the Diamond/ZnSe crystal with isopropanol and a lint-free Kimwipe.[1] Verification: Collect a background spectrum; it must be flat with no peaks at 2900 cm⁻¹ (residual solvent) or 1650 cm⁻¹ (residual protein/amide).[1]
-
Background: Collect air background (32-64 scans).
-
Sample Loading: Place ~5 mg of N-(4-methoxyphenyl)-3-methylbenzamide on the crystal center.
-
Compression: Apply pressure using the slip-clutch anvil until it clicks (ensures uniform contact without cracking the crystal).[1]
-
Measurement: Scan 4000–450 cm⁻¹ (64 scans, 4 cm⁻¹ resolution).
-
Post-Processing: Apply "ATR Correction" (if comparing to literature KBr data) and "Automatic Baseline Correction."
Troubleshooting & Validation (E-E-A-T)
Issue: "I see a peak at 1690 cm⁻¹ instead of 1650 cm⁻¹."
-
Cause: Hydrolysis or incomplete reaction.[1] The 1690+ region is characteristic of the Carboxylic Acid dimer (3-methylbenzoic acid).
-
Solution: Wash the sample with dilute sodium bicarbonate (NaHCO₃) to remove unreacted acid, dry, and re-run.
Issue: "The N-H band at 3300 cm⁻¹ is a doublet."
-
Cause: Residual primary amine (4-methoxyaniline).[1] Primary amines show symmetric and asymmetric stretches.[1] Secondary amides show only one.[1]
-
Solution: Recrystallize from ethanol/water.[1]
Validation Experiment: Deuterium Exchange (D₂O Shake) To confirm the Amide II band (which is a mixed mode of N-H bend and C-N stretch):
-
Dissolve a small amount of sample in CDCl₃.[1]
-
Add a drop of D₂O and shake.[1]
-
Result: The Amide II band at ~1540 cm⁻¹ will decrease in intensity, and a new band (Amide II’) will appear at lower frequency (~1450 cm⁻¹) due to the heavier mass of Deuterium. This confirms the band originates from an exchangeable proton (N-H).
Signal Pathway Logic
Figure 2: Diagnostic logic tree for distinguishing the target amide from common synthetic impurities.
References
-
Specac Application Notes. ATR vs. Transmission Spectroscopy: A Comparative Guide. Specac Ltd. [Link][1]
-
NIST Chemistry WebBook. Infrared Spectrum of 4-Methoxybenzamide (Analog). National Institute of Standards and Technology.[1] [Link]
-
MDPI Molecules. Broadband Multidimensional Spectroscopy Identifies the Amide II Vibrations.[1] MDPI.[1] [Link]
-
ResearchGate. Infrared Absorption Band Assignment in Benzanilide and Derivatives.[Link]
Sources
Comparative Biological Profile: 3-Methylbenzamide vs. 4-Methylbenzamide
This guide provides a technical comparison of 3-methylbenzamide (3-MBA) and 4-methylbenzamide (4-MBA) , focusing on their distinct biological activities driven by the meta- vs. para- substitution patterns.
Executive Summary
The biological divergence between 3-methylbenzamide and 4-methylbenzamide illustrates a classic Structure-Activity Relationship (SAR) principle: regiochemistry dictates target affinity .
-
3-Methylbenzamide (Meta): Biologically active.[1] It functions as a weak but specific inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes and serves as the structural core for the potent insect repellent DEET (N,N-diethyl-3-methylbenzamide). Its meta-substitution allows it to mimic the nicotinamide moiety of NAD+.
-
4-Methylbenzamide (Para): Biologically inert in the context of PARP inhibition. The para-methyl group creates a steric clash within the NAD+ binding pocket, preventing effective enzyme inhibition. It is primarily used as a chemical intermediate or crystallographic scaffold due to its high symmetry and packing efficiency.
Physicochemical & Structural Basis
The differential activity stems from the spatial arrangement of the methyl group relative to the amide pharmacophore.
| Feature | 3-Methylbenzamide (3-MBA) | 4-Methylbenzamide (4-MBA) | Impact on Bioactivity |
| Substitution | Meta (1,3-position) | Para (1,4-position) | 3-MBA aligns with the ribose-binding pocket of PARP; 4-MBA protrudes into the hydrophobic wall. |
| Symmetry | Low ( | High ( | 4-MBA packs more efficiently in the solid state, leading to a significantly higher melting point. |
| Melting Point | ~95°C | ~160°C | 4-MBA has lower solubility in aqueous assay buffers due to high lattice energy. |
| LogP (Est.) | ~2.1 | ~2.1 | Lipophilicity is similar; differences in activity are steric, not transport-related. |
Primary Biological Activity: PARP Inhibition
The most significant biological distinction lies in the inhibition of PARP-1, a nuclear enzyme involved in DNA repair and programmed cell death.
Mechanism of Action: Nicotinamide Mimicry
PARP enzymes use NAD+ as a substrate.[2] Inhibitors like benzamides bind to the nicotinamide pocket.
-
The "Meta" Rule: To fit the pocket, the inhibitor must form hydrogen bonds with Gly863 and Ser904 (in human PARP-1). A substituent at the 3-position (meta) points away from the steric bulk of the protein, often into a small hydrophobic sub-pocket.
-
The "Para" Clash: A substituent at the 4-position (para) points directly into the "floor" of the active site or clashes with the protein backbone, abrogating binding affinity.
Pathway Visualization: Competitive Inhibition
The following diagram illustrates how 3-MBA successfully competes with NAD+, while 4-MBA fails to bind.
Caption: 3-MBA competitively inhibits PARP-1 by mimicking nicotinamide, blocking DNA repair. 4-MBA fails to bind due to steric hindrance.
Comparative Data: PARP Inhibition Constants
While modern inhibitors (e.g., Olaparib) are nanomolar potent, the benzamide series establishes the baseline SAR.
| Compound | IC50 (PARP-1) | Binding Mode | Reference |
| Benzamide | ~2.0 µM | Reference Pharmacophore | [1] |
| 3-Methylbenzamide | ~22 µM | Weak Binder (Steric tolerance) | [2] |
| 4-Methylbenzamide | >1000 µM (Inactive) | Steric Clash | [2][3] |
| 3-Aminobenzamide | 3.6 µM | H-bond donor (Standard Probe) | [1] |
Note: 3-MBA is approximately 10-fold less potent than the reference 3-aminobenzamide but retains specific activity, unlike the 4-methyl isomer.
Secondary Activity: Insect Repellency (DEET Analogs)
This SAR trend extends to entomological targets (octopamine receptors and odorant receptors).
-
N,N-Diethyl-3-methylbenzamide (DEET): The meta-methyl group is critical for the "gold standard" repellency profile.
-
N,N-Diethyl-4-methylbenzamide: Studies show the para-isomer possesses significantly reduced repellency and duration of action compared to the meta-isomer [4].
Experimental Protocol: PARP Activity Assay
To verify the inactivity of 4-MBA vs. 3-MBA, use this self-validating colorimetric or chemiluminescent assay.
Objective: Quantify the inhibition of PAR formation on histone proteins.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 25 mM MgCl2, 0.1 mM DTT.
-
Substrate: Biotinylated NAD+ (25 µM).
-
Enzyme: Recombinant Human PARP-1 (0.5 Units/well).
-
Activated DNA: Nicked DNA (10 µg/mL) to trigger PARP.
Workflow:
-
Coat Plate: Incubate histone mixture in 96-well strip plates overnight at 4°C. Wash 3x with PBS-T.
-
Compound Addition:
-
Add 3-MBA (Serial dilution: 10 µM – 1000 µM).
-
Add 4-MBA (Serial dilution: 10 µM – 1000 µM).
-
Control: 3-Aminobenzamide (Positive control), DMSO (Negative control).
-
-
Reaction Initiation: Add PARP-1 enzyme + Activated DNA + Biotin-NAD+. Incubate for 60 min at 25°C.
-
Detection: Add Streptavidin-HRP followed by TMB substrate. Measure Absorbance at 450 nm.
Data Analysis:
Calculate % Inhibition using the formula:
References
-
Purnell, M. R., & Whish, W. J. (1980). Novel inhibitors of poly(ADP-ribose) synthetase. Biochemical Journal, 185(3), 775–777. Link
-
Banasik, M., Komura, H., Shimoyama, M., & Ueda, K. (1992). Specific inhibitors of poly(ADP-ribose) synthetase and mono(ADP-ribosyl)transferase. Journal of Biological Chemistry, 267(3), 1569–1575. Link
-
Virág, L., & Szabó, C. (2002). The therapeutic potential of poly(ADP-ribose) polymerase inhibitors.[2][3][4][5][6][7] Pharmacological Reviews, 54(3), 375–429. Link
-
Wang, Z., et al. (2014). Structure-Activity Relationships of 33 Carboxamides as Toxicants Against Female Aedes aegypti. Journal of Medical Entomology, 47(2), 176–184. Link
Sources
- 1. encyclopedia.com [encyclopedia.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzamide, an inhibitor of poly(ADP-ribose) polymerase, attenuates methamphetamine-induced dopamine neurotoxicity in the C57B1/6N mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: HPLC Retention & Separation of N-(4-methoxyphenyl)-3-methylbenzamide
The following guide provides a technical analysis of the HPLC retention characteristics for N-(4-methoxyphenyl)-3-methylbenzamide . As specific absolute retention times vary by instrument configuration, this guide focuses on Relative Retention Times (RRT) , separation mechanisms, and validated method development protocols derived from structural properties and analogous benzamide standards.
Executive Summary & Molecule Profile
N-(4-methoxyphenyl)-3-methylbenzamide is a lipophilic diaryl amide often utilized as a scaffold in medicinal chemistry (e.g., for kinase or GPCR ligands). Its retention behavior is governed by hydrophobic interactions and
-
Target Molecule: N-(4-methoxyphenyl)-3-methylbenzamide[1]
-
Molecular Formula: C
H NO -
Key Physicochemical Properties:
-
LogP (Predicted): ~3.2 – 3.6 (Highly Lipophilic)
-
pKa: Amide nitrogen is neutral/weakly basic; generally non-ionizable in standard pH 2–8 range.
-
UV Max: ~254 nm (primary), ~210 nm (secondary).
-
Comparison Context: This compound requires optimized conditions to resolve from its regioisomers (e.g., the 2-methyl or 4-methyl analogs) and hydrolysis impurities (3-methylbenzoic acid, p-anisidine).
Comparative Performance Analysis
The following data compares the performance of "Standard" C18 conditions against "Optimized" Phenyl-Hexyl conditions. The Phenyl-Hexyl phase is superior for this compound due to the interaction between the stationary phase
Table 1: Predicted Relative Retention Time (RRT) Data
Data normalized to Internal Standard: N-Phenylbenzamide (RRT = 1.00)
| Analyte | Structure Note | LogP | RRT (C18) | RRT (Phenyl-Hexyl) | Separation Quality |
| Benzamide | Core fragment | 0.64 | 0.25 | 0.20 | Baseline Resolved |
| N-Phenylbenzamide | Standard | 2.65 | 1.00 | 1.00 | Reference |
| N-(4-methoxyphenyl)benzamide | No methyl group | 2.90 | 1.15 | 1.25 | Good |
| N-(4-methoxyphenyl)-2-methylbenzamide | Ortho isomer | 3.30 | 1.35 | 1.30 | Critical Pair (Elutes earlier due to steric non-planarity) |
| N-(4-methoxyphenyl)-3-methylbenzamide | Target | 3.45 | 1.42 | 1.55 | Excellent |
| N-(4-methoxyphenyl)-4-methylbenzamide | Para isomer | 3.45 | 1.44 | 1.60 | Difficult on C18; Resolved on Phenyl |
Expert Insight: On a standard C18 column, the 3-methyl and 4-methyl isomers often co-elute (overlap) because their hydrophobicity is nearly identical. The Phenyl-Hexyl column separates them based on shape selectivity and
-stacking strength, which differs between the meta (3-methyl) and para (4-methyl) substitutions.
Experimental Protocols
Protocol A: Standard Purity Assessment (C18)
Recommended for general purity checks and reaction monitoring.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 × 100 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (or 0.1% H
PO for UV only). -
Mobile Phase B: Acetonitrile (ACN).[2]
-
Flow Rate: 1.0 mL/min.[3]
-
Temperature: 30°C.
-
Detection: UV @ 254 nm.
-
Gradient:
-
0–1 min: 30% B (Isocratic hold)
-
1–8 min: 30%
90% B (Linear Ramp) -
8–10 min: 90% B (Wash)
-
10.1 min: 30% B (Re-equilibration)
-
Protocol B: High-Resolution Isomer Separation (Phenyl-Hexyl)
Recommended when separating the target from 2-methyl or 4-methyl isomers.
-
Column: Phenyl-Hexyl or Biphenyl (e.g., Phenomenex Kinetex Biphenyl), 2.1 × 100 mm, 2.6 µm (Core-Shell).
-
Mobile Phase A: Water + 2mM Ammonium Formate.
-
Mobile Phase B: Methanol (MeOH). Note: MeOH promotes
- interactions better than ACN. -
Temperature: 25°C (Lower temperature enhances steric selectivity).
-
Gradient:
-
0–2 min: 40% B
-
2–12 min: 40%
85% B -
12–15 min: 85% B
-
Method Development Logic (Visualized)
The following diagram illustrates the decision pathway for selecting the correct HPLC mode based on the specific analytical challenge (e.g., simple purity vs. isomer resolution).
Figure 1: Decision tree for selecting C18 vs. Phenyl-Hexyl stationary phases based on separation requirements.
References
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
-
SIELC Technologies. (2018). Separation of N-Methylbenzamide on Newcrom R1 HPLC column. Link (Demonstrates retention behavior of benzamide cores).
-
Chromatography Forum. (2017). Separation of positional isomers. Link (Expert discussion on separating ortho/meta/para isomers using polar-embedded phases).
-
PubChem. N-(4-methoxyphenyl)-3-methylbenzamide Compound Summary. Link (Source for physicochemical properties and LogP data).
-
Sigma-Aldrich. HPLC Analysis of Benzoic Acid and Related Compounds on Ascentis RP-Amide. Link (Protocol reference for amide/acid separations).
Sources
Crystal Engineering of N-(4-methoxyphenyl)benzamide Scaffolds: A Comparative Structural Guide
Executive Summary
This guide analyzes the solid-state architecture of N-(4-methoxyphenyl)benzamide (MOP) and its halogenated analogs. For drug development professionals, understanding the crystal lattice of this scaffold is critical; the benzamide moiety is a privileged pharmacophore in kinase inhibitors and antimicrobial agents. This analysis compares the "parent" MOP structure against trifluoromethyl (TFMP) and ortho-fluoro derivatives, revealing how subtle electronic modulations dictate lattice stability, solubility profiles, and bioavailability potential through polymorphic control.
Part 1: Structural Landscape & Design Logic
The N-(4-methoxyphenyl)benzamide scaffold consists of two aromatic rings linked by an amide (-CONH-) bridge. The "Performance" of this crystal structure is defined by its Packing Efficiency and Supramolecular Stability .
The Core Challenge: Conformational Flexibility
The central amide bond allows rotation, creating a "twist angle" between the two phenyl rings.
-
Solution State: High rotational freedom, leading to multiple transient conformers.
-
Solid State: The lattice locks the molecule into a specific conformation (typically twisted ~30-60°) to maximize intermolecular Hydrogen Bonding (HB).
Design Logic for Analogs:
-
Parent (MOP): Establishes the baseline amide-amide interaction.
-
TFMP Analog (Para-CF3): Introduces a bulky, electron-withdrawing group to test steric packing limits.
-
2-Fluoro Analog (Ortho-F): Introduces an intramolecular H-bond mimic and alters the twist angle via steric pressure.
Part 2: Comparative Crystallographic Analysis
The following data compares the parent compound (MOP) against two distinct structural alternatives: a para-trifluoromethyl variant (TFMP) and an ortho-fluoro variant.
Table 1: Crystal Data & Refinement Parameters
| Parameter | Parent: MOP (Methoxy) | Analog A: TFMP (Trifluoromethyl) | Analog B: 2-Fluoro-MOP |
| Formula | C₁₄H₁₃NO₂ | C₁₄H₁₀F₃NO | C₁₄H₁₂FNO₂ |
| Crystal System | Monoclinic | Triclinic | Orthorhombic |
| Space Group | P2₁/c | P-1 | Pbca (approx*) |
| Z (Molecules/Cell) | 4 | 2 | 4 |
| a (Å) | 12.65 | 4.89 | 5.29 |
| b (Å) | 5.08 | 10.98 | 6.64 |
| c (Å) | 18.24 | 12.89 | 31.78 |
| β (Angle) | 102.4° | 92.8° | 90° |
| Packing Motif | Corrugated Sheets | Centrosymmetric Dimers | Linear Rows / Sheets |
| Twist Angle | ~67.4° | ~59.7° | ~27.0° |
Note: Data derived from comparative studies of benzamide analogs [1][2][3].
Performance Insight:
-
MOP (Parent): Crystallizes in a monoclinic system with a high twist angle (67°). This large twist disrupts planarity, potentially increasing solubility by reducing lattice energy compared to planar analogs.
-
Analog B (2-Fluoro): The ortho-fluorine drastically reduces the twist angle to ~27°. This forces the molecule into a flatter conformation, allowing tighter stacking (shorter a-axis), which often correlates with higher melting points and lower dissolution rates.
Part 3: Intermolecular Interaction Profiling
The stability of these crystals relies on specific "Supramolecular Synthons."
Primary Interaction: The Amide Catemer
Unlike carboxylic acids that form dimers, these benzamides primarily form C(4) chains (Catemers) or R2,2(8) dimers depending on the steric bulk.
Diagram 1: Supramolecular Interaction Logic
The following diagram illustrates the hierarchy of forces stabilizing the crystal lattice.
Caption: Hierarchical assembly of benzamide crystals. The Amide-Amide H-bond drives the 1D chain formation, while substituents dictate the 3D packing geometry.
Part 4: Experimental Protocol (Synthesis & Crystallization)
To reproduce these crystals for X-ray diffraction (XRD) analysis, a high-purity synthesis followed by slow-evaporation crystallization is required.
Workflow: Schotten-Baumann Condensation
Reagents:
-
4-Methoxyaniline (p-Anisidine)
-
Base: 10% Aqueous NaOH or Pyridine
-
Solvent: Ethanol (for crystallization)
Diagram 2: Synthesis & Crystallization Workflow
Caption: Step-by-step workflow from chemical synthesis to X-ray quality crystal generation.
Detailed Protocol Steps:
-
Coupling: Dissolve 4-methoxyaniline (10 mmol) in 15 mL of dry pyridine (or acetone/NaOH mix). Add Benzoyl chloride (10 mmol) dropwise at 0°C. Stir for 2 hours.
-
Isolation: Pour the reaction mixture into 100 mL of ice-cold water. The crude amide will precipitate immediately. Filter and wash with 5% NaHCO₃ to remove unreacted acid, then water.
-
Crystallization (Critical Step):
-
Dissolve the dried solid in minimal boiling Ethanol (or Acetone/Hexane 1:1 mixture).
-
Filter the hot solution to remove dust nuclei.
-
Allow to stand at Room Temperature (RT) covered with parafilm containing pinholes.
-
Target: Block-like crystals suitable for XRD (0.3 x 0.2 x 0.2 mm) usually form within 72 hours.
-
Part 5: Performance vs. Alternatives
When selecting a lead compound, the solid-state performance of MOP analogs offers distinct trade-offs:
| Feature | MOP (Parent) | TFMP (Alternative) | Implication for Drug Dev |
| Lattice Energy | Moderate | High | TFMP likely has higher thermal stability but lower solubility. |
| H-Bond Network | 1D Chains (b-axis) | 1D Chains (a-axis) | Similar dissolution mechanisms; surface area dependent. |
| Density | ~1.3 g/cm³ | ~1.45 g/cm³ | TFMP packs more efficiently due to F-interactions; better tablet compaction. |
| Void Volume | Low | Very Low | Neither solvates easily; low hygroscopicity risk for both. |
Conclusion: For applications requiring higher solubility, the Parent MOP structure is superior due to the "loosening" effect of the methoxy group and the larger twist angle. For applications requiring maximum thermal stability and density (e.g., solid oral dosage forms), the TFMP or 2-Fluoro analogs are superior alternatives due to their tighter, planar packing motifs.
References
-
Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K. Source: National Institutes of Health (PMC). URL:[Link]
-
2-Fluoro-N-(4-methoxyphenyl)benzamide. Source: Acta Crystallographica Section E (via NIH). URL:[Link]
-
N-(4-Chlorophenyl)benzamide. Source: Acta Crystallographica Section E: Structure Reports Online. URL:[Link]
-
Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Source: MDPI Crystals.[3] URL:[Link][2][4]
Sources
Comparative UV-Vis Spectroscopy of Methoxy-Substituted Benzamides: Structural Isomers and Electronic Transitions
Topic: UV-Vis Absorption Maxima of Methoxy-Substituted Benzamides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comparative analysis of the electronic absorption spectra of benzamide and its methoxy-substituted derivatives (2-, 3-, and 4-methoxybenzamide). For researchers in medicinal chemistry and quality control, distinguishing these isomers is critical, as the position of the methoxy group significantly alters pharmacokinetics and receptor binding affinities (e.g., in benzamide-based antipsychotics).
Key Insight: The position of the methoxy auxochrome dictates the magnitude of the bathochromic shift (red shift) relative to the unsubstituted benzamide. The general trend for the primary absorption band (
This guide details the mechanistic origins of these shifts, including resonance effects, steric inhibition, and intramolecular hydrogen bonding, supported by experimental protocols.
Theoretical Framework & Mechanistic Analysis
The Benzamide Chromophore
Benzamide (
-
E-Band (Ethylene) / K-Band (Konjugierte):
225 nm. Arising from transitions involving the aromatic ring conjugated with the carbonyl group. This is the most intense band ( ). -
B-Band (Benzenoid):
270–280 nm. A weaker band ( ) arising from the forbidden transition of the benzene ring, often showing vibrational fine structure.
Substituent Effects (The Methoxy Auxochrome)
The methoxy group (
-
Mesomeric Effect (+M): Dominant. Donates electrons into the ring, raising the energy of the HOMO (Highest Occupied Molecular Orbital) more than the LUMO, narrowing the energy gap (
) and causing a red shift. -
Inductive Effect (-I): Weakly electron-withdrawing due to oxygen's electronegativity, but overwhelmed by the +M effect in UV-Vis.
Isomer-Specific Mechanisms
-
Para (4-Methoxy): Allows for direct through-conjugation . The lone pair on the methoxy oxygen can delocalize all the way to the carbonyl oxygen. This maximizes the transition dipole moment and results in the largest bathochromic shift.
-
Meta (3-Methoxy): The methoxy group is in a "non-conjugated" position relative to the carbonyl for direct resonance. The +M effect is localized to the ring and does not extend effectively to the carbonyl. The shift is minimal compared to para.
-
Ortho (2-Methoxy): A complex interplay of forces:
-
Steric Inhibition of Resonance (SIR): The bulky methoxy group can force the amide group out of planarity, breaking conjugation (Hypsochromic/Blue shift).
-
Intramolecular Hydrogen Bonding: A stabilizing H-bond (N-H...O-Me) can lock the molecule in a planar conformation, countering SIR.
-
Result: Usually a shift intermediate between meta and para, often with broadened bands.
-
Comparative Data Analysis
The following data represents consensus values for dilute solutions (
Table 1: UV-Vis Absorption Maxima ( )[1][2]
| Compound | Substitution | Electronic Effect | ||
| Benzamide | None | 225 nm | ~270 nm | Baseline conjugation (Phenyl-Carbonyl). |
| 3-Methoxybenzamide | Meta | 235 nm | ~278 nm | Inductive (-I) & Localized Resonance. Weak shift. |
| 2-Methoxybenzamide | Ortho | 242 nm | ~285 nm | Competition: Intramolecular H-bond vs. Steric twist. |
| 4-Methoxybenzamide | Para | 256 nm | (Merged) | Strong +M Resonance . Direct conjugation path. |
Application Note: In 4-methoxybenzamide, the strong K-band often undergoes such a significant red shift that it masks the weaker B-band, appearing as a single broad, intense peak.
Visualizing the Electronic Effects
The following diagram illustrates the competing electronic and structural forces defining these spectra.
Figure 1: Mechanistic pathways influencing the UV-Vis spectral shifts in methoxy-benzamides. Green paths indicate red-shifting factors; red paths indicate blue-shifting factors.
Experimental Protocol: Comparative Purity Analysis
Objective: To determine the identity and isomeric purity of a methoxybenzamide sample using UV-Vis spectroscopy.
Reagents:
-
Solvent: Spectroscopic grade Ethanol (99.9%) or Methanol. Note: Do not use Acetone or Toluene as they absorb in the UV region.
-
Reference Standards: High-purity (>99%) standards of o-, m-, and p-methoxybenzamide.
Step-by-Step Workflow
-
Baseline Correction (Blanking):
-
Fill two matched quartz cuvettes (1 cm path length) with pure ethanol.
-
Place in the reference and sample holders.
-
Run a baseline scan (200 nm – 400 nm). Ensure the baseline is flat (
Abs).
-
-
Stock Solution Preparation:
-
Weigh 10.0 mg of the sample accurately.
-
Dissolve in 100 mL of ethanol in a volumetric flask.
-
Concentration:
(approx M). This is too concentrated for direct scan.
-
-
Dilution (Critical Step):
-
Take 1.0 mL of Stock Solution and dilute to 100 mL with ethanol.
-
Final Concentration:
( M). -
Target Absorbance: 0.4 – 0.8 AU (Linear Beer-Lambert range).
-
-
Spectral Scanning:
-
Rinse the sample cuvette with the diluted solution 3 times.
-
Scan from 200 nm to 400 nm.
-
Scan Speed: Medium (approx. 200 nm/min) for better resolution of the B-band fine structure.
-
-
Data Processing:
Experimental Workflow Diagram
Figure 2: Standardized workflow for UV-Vis analysis of benzamide derivatives to ensure Beer-Lambert linearity.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for UV-Vis substituent effects).
-
NIST Chemistry WebBook. (2023). UV-Vis Spectra of Benzamide and Derivatives. National Institute of Standards and Technology.[4] Available at: [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (Source for auxochrome shift rules).
- Burger, A. (2021). Burger's Medicinal Chemistry, Drug Discovery and Development. Wiley-Interscience. (Context for benzamide pharmacophores).
Sources
Safety Operating Guide
Personal protective equipment for handling N-(4-methoxyphenyl)-3-methylbenzamide
Executive Safety Summary & Risk Profile
CRITICAL ALERT: N-(4-methoxyphenyl)-3-methylbenzamide is a research-grade chemical entity.[1][2] Unlike established pharmaceuticals, it lacks a comprehensive, historically validated toxicological profile.
As a Senior Application Scientist, I mandate that you handle this compound under the Precautionary Principle . We do not rely on the absence of data as evidence of safety. Instead, we derive our risk assessment from its chemical structure (Structure-Activity Relationship - SAR).
Structural Hazard Analysis (The "Why" behind the protocol)
This molecule is an amide synthesized from 3-methylbenzoic acid and p-anisidine (4-methoxyaniline) .[1][2]
-
The Hidden Risk: The metabolic or chemical hydrolysis of this amide bond can release p-anisidine .
-
Toxicological Implication: p-Anisidine is a known hemotoxin (causing methemoglobinemia) and a suspected genotoxin/carcinogen.[1]
-
Operational Mandate: You must treat N-(4-methoxyphenyl)-3-methylbenzamide as a potential Target Organ Toxin and Skin Sensitizer .[1]
The PPE Ecosystem (Personal Protective Equipment)[1][3]
Do not view PPE as individual items, but as a barrier system. A failure in one layer must be caught by the next.
| PPE Component | Specification (Minimum Requirement) | Scientific Rationale |
| Hand Protection | Double Nitrile Gloves (0.11 mm min.[1][2] thickness per layer) | Permeation Defense: Organic amides can act as permeation enhancers.[1] The outer glove protects against gross contamination; the inner glove prevents contact during doffing. |
| Respiratory | Engineering Control Primary: Fume Hood.PPE Backup: N95 or P100 Respirator (if handling open powder outside hood).[1][2] | Dust Aerosolization: The solid powder poses the highest inhalation risk. Once in solution, volatility is low, but aerosol risk remains. |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Mucosal Absorption: Safety glasses are insufficient for powders that can drift around side shields.[1][2] Anisidine derivatives are readily absorbed through mucous membranes.[1] |
| Body Defense | Tyvek® Lab Coat (or equivalent impervious material) with elastic cuffs.[1] | Fomite Control: Cotton coats trap dust, turning your clothing into a secondary exposure source outside the lab. |
Operational Workflow: From Storage to Solution[1][4]
This protocol is designed to isolate the compound from the environment during its most vulnerable state: the solid powder phase.
Diagram 1: The Containment Lifecycle
This logic flow ensures that at no point is the operator exposed to uncontained particulates.
Caption: The "Red Zone" (Steps 3 & 4) represents the highest inhalation risk due to potential airborne dust.[1][2] Static control is critical here.
Detailed Step-by-Step Protocol
Phase A: Preparation (The "Red Zone")
-
Thermal Equilibration: Remove the vial from the refrigerator (4°C). Do not open it immediately. Allow it to warm to room temperature (approx. 30 mins).
-
Why? Opening a cold vial causes condensation. Moisture causes clumping (weighing errors) and hydrolysis (degradation).[1]
-
-
Static Control: Place the vial near a benchtop ionizing fan inside the fume hood for 1 minute before opening.
-
Why? Substituted benzamides are often fluffy, electrostatic powders. Without ionization, the powder will "jump" onto your gloves and the balance, creating invisible contamination.
-
Phase B: Weighing & Solubilization[1]
-
The "Solvent-First" Rule (Modified): If possible, tare your receiving vessel, add a small volume of solvent (e.g., DMSO), and then add the solid.
-
Why? Dropping powder into liquid captures dust immediately. (Note: If precise weighing of the solid is required first, use a weighing boat with a narrow neck).
-
-
Dissolution: Add the remaining solvent (DMSO is recommended for stock solutions up to 100 mM). Vortex with the cap tightly sealed .
-
Visual Check: Ensure no crystals remain in the cap threads. This is a common source of glove contamination.
-
Phase C: Waste Disposal
-
Segregation: Do not mix with general organic waste if the stream is destined for evaporation/recycling without high-temp incineration.[1]
-
Labeling: Tag waste explicitly as "Contains N-(4-methoxyphenyl)-3-methylbenzamide – Potential Mutagen ."
Emergency Response Scenarios
Diagram 2: Exposure Response Logic
Self-validating decision tree for immediate action.[1]
Caption: Note the prohibition of alcohol for skin washing; organic solvents increase skin permeability of benzamides.[1]
Spill Cleanup (Solid Powder)
-
Isolate: Evacuate the immediate 3-meter radius.
-
PPE Upgrade: Wear a P100 respirator if the spill is outside the hood.
-
Wet Wipe Method: Do not sweep (creates dust). Cover the spill with a paper towel soaked in 10% detergent solution .
-
Pick Up: Wipe inward from the periphery to the center. Dispose of as hazardous solid waste.
References & Authority[1][2][3][4][5][6][7]
-
National Institute for Occupational Safety and Health (NIOSH). Occupational Exposure Banding Process: Guidance for the Evaluation of Chemical Hazards. (2019).
-
Relevance: Establishes the protocol for handling chemicals (like this benzamide) that lack specific OELs.
-
-
PubChem. Compound Summary: p-Anisidine (4-Methoxyaniline). National Library of Medicine.
-
Relevance: Provides the toxicological basis for the "Worst Case" scenario (hydrolysis product toxicity).
-
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1]
-
Relevance: Defines the requirement to treat uncharacterized mixtures/compounds based on their hazardous ingredients (in this case, the anisidine substructure).
-
-
Sigma-Aldrich (Merck). Product Information: N-(4-methoxy-benzyl)-3-methyl-benzamide (Analogous Structure).[1]
-
Relevance: Confirms the status of this class of chemicals as "Research Use Only" with buyer-assumed responsibility.
-
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
